Calcium;diiodide;tetrahydrate
Description
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Structure
2D Structure
Properties
CAS No. |
13640-62-5 |
|---|---|
Molecular Formula |
CaH8I2O4 |
Molecular Weight |
365.95 g/mol |
IUPAC Name |
calcium;diiodide;tetrahydrate |
InChI |
InChI=1S/Ca.2HI.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |
InChI Key |
WUSJALRVWRGZMI-UHFFFAOYSA-L |
SMILES |
O.O.O.O.[Ca+2].[I-].[I-] |
Canonical SMILES |
O.O.O.O.[Ca+2].[I-].[I-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Calcium Diiodide Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of calcium diiodide tetrahydrate (CaI₂·4H₂O). The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual representations of key chemical processes.
Physicochemical Properties
Calcium diiodide tetrahydrate is an ionic compound with the chemical formula CaI₂·4H₂O. It presents as a colorless or light-yellow hexagonal crystalline powder.[1] This compound is deliquescent, meaning it has a strong tendency to absorb moisture from the air and dissolve in it.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative properties of calcium diiodide and its tetrahydrate form.
| Property | Value | Citations |
| Molecular Formula | CaI₂·4H₂O | [1][3] |
| Molecular Weight | 365.95 g/mol | [1][3][4] |
| Appearance | White to off-white to tan crystals or chunks | [3][5] |
| Melting Point | 779 °C (for anhydrous form) | [4][6] |
| Boiling Point | 1100 °C (for anhydrous form) | [3][4][6] |
| Density | 3.956 g/cm³ (for anhydrous form) | [4] |
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Citations |
| Water | 0 | 64.6 | [4] |
| Water | 20 | 66 | [4] |
| Water | 100 | 81 | [4] |
Stability and Reactivity
Calcium diiodide tetrahydrate exhibits several key stability and reactivity characteristics that are crucial for its handling, storage, and application.
-
Hygroscopicity : The compound is highly hygroscopic, readily absorbing moisture from the atmosphere.[7] This can lead to deliquescence.
-
Light Sensitivity : Exposure to light can cause the decomposition of calcium diiodide, leading to the release of free iodine and a resultant yellowish discoloration.[2][7]
-
Air Sensitivity : In the presence of air, calcium diiodide slowly reacts with oxygen and carbon dioxide, which also results in the liberation of iodine.[2]
-
Incompatibilities : It is incompatible with strong oxidizing agents.[7] Reactions with strong acids can lead to the formation of hydrogen iodide.[2]
-
Hazardous Decomposition Products : When heated to decomposition, it may emit toxic fumes of iodine and hydrogen iodide.[7]
Experimental Protocols
Detailed experimental methodologies are essential for the accurate characterization of calcium diiodide tetrahydrate. Below are protocols for determining some of its key chemical properties.
Determination of Solubility
This protocol outlines a method for determining the solubility of calcium diiodide tetrahydrate in water at various temperatures.
-
Preparation of Saturated Solutions : Add an excess amount of calcium diiodide tetrahydrate to a series of sealed flasks containing a known volume of deionized water.
-
Equilibration : Place the flasks in temperature-controlled water baths set at different temperatures. Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Analysis : Once equilibrated, carefully withdraw a known volume of the supernatant from each flask, ensuring no solid particles are transferred.
-
Concentration Determination : Determine the concentration of calcium diiodide in the withdrawn samples using a suitable analytical method, such as gravimetric analysis (by evaporating the water and weighing the residue) or titration.
-
Data Analysis : Calculate the solubility in grams per 100 mL of water for each temperature point and plot the solubility curve.
Melting Point Determination
The melting point of the anhydrous form can be determined using the capillary method.
-
Sample Preparation : Anhydrous calcium diiodide is prepared by carefully heating the tetrahydrate under a vacuum. The anhydrous salt is then finely powdered.
-
Capillary Tube Loading : A small amount of the powdered sample is packed into a capillary tube, sealed at one end.
-
Measurement : The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate.
-
Observation : The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range.
Hygroscopicity Assessment
A gravimetric method can be used to quantify the hygroscopic nature of calcium diiodide tetrahydrate.
-
Sample Preparation : A precisely weighed sample of anhydrous calcium diiodide is placed in a weighing bottle.
-
Controlled Humidity Environment : The open weighing bottle is placed in a desiccator containing a saturated salt solution to maintain a constant relative humidity.
-
Mass Measurement : The sample is weighed at regular intervals until a constant mass is achieved, indicating that equilibrium with the surrounding atmosphere has been reached.
-
Data Analysis : The percentage increase in mass is calculated to determine the amount of water absorbed. This can be repeated at different relative humidities to generate a moisture sorption isotherm.
Visualizing Chemical Processes
The following diagrams, generated using the DOT language, illustrate key aspects of the chemistry of calcium diiodide.
References
- 1. ensince.com [ensince.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. Calcium iodide - Wikipedia [en.wikipedia.org]
- 5. americanelements.com [americanelements.com]
- 6. WebElements Periodic Table » Calcium » calcium diiodide [winter.group.shef.ac.uk]
- 7. CALCIUM IODIDE TETRAHYDRATE | CAS#:13640-62-5 | Chemsrc [chemsrc.com]
Crystal Structure of Calcium Diiodide Tetrahydrate: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Physicochemical Properties
Calcium diiodide tetrahydrate is a hydrated form of calcium iodide, appearing as white to off-white or tan crystals or chunks. It is known to be deliquescent, meaning it readily absorbs moisture from the air.
| Property | Value | Reference |
| Chemical Formula | CaI₂·4H₂O | [1] |
| Molecular Weight | 365.95 g/mol | [1] |
| CAS Number | 13640-62-5 | [1] |
| Appearance | White to off-white to tan crystals or chunks | [2] |
Crystallographic Data
The crystal structure of calcium diiodide tetrahydrate was determined by G. Thiele and D. Putzas in 1984 and published in Zeitschrift für anorganische und allgemeine Chemie. Unfortunately, the detailed crystallographic data from this publication, including unit cell parameters, space group, and atomic coordinates, is not available in the common crystallographic databases such as the Inorganic Crystal Structure Database (ICSD), the Crystallography Open Database (COD), and the Cambridge Structural Database (CSD).
For the purpose of this guide, a template for the presentation of such data is provided below. Should this data become accessible, it would be organized as follows:
| Crystallographic Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Unit Cell Volume (ų) | Data not available |
| Z (Formula units per unit cell) | Data not available |
| Calculated Density (g/cm³) | Data not available |
Experimental Protocols
Synthesis and Crystallization
Detailed experimental protocols for the synthesis of single crystals of calcium diiodide tetrahydrate are not explicitly available. However, a general approach for the synthesis of hydrated calcium iodide crystals can be inferred from related preparations. This typically involves the reaction of a calcium salt with hydroiodic acid, followed by controlled crystallization from an aqueous solution.
General Synthesis of Calcium Iodide Hydrates:
-
Reaction: Calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) is reacted with hydroiodic acid (HI).
-
Neutralization: The reaction is carried out until the solution is neutralized.
-
Filtration: Any insoluble impurities are removed by filtration.
-
Crystallization: The resulting solution of calcium iodide is concentrated by evaporation, and crystals are allowed to form upon cooling. The specific hydrate obtained (e.g., tetrahydrate) will depend on the crystallization temperature and solution concentration.
Crystal Structure Determination
The determination of a crystal structure, such as that of calcium diiodide tetrahydrate, follows a standardized workflow utilizing single-crystal X-ray diffraction.
Workflow for Single-Crystal X-ray Diffraction:
References
A Comprehensive Technical Guide to Calcium Diiodide Tetrahydrate (CAS: 13640-62-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium diiodide (CaI₂) is an ionic compound of calcium and iodine. The tetrahydrate form, with the chemical formula CaI₂·4H₂O, is a stable hydrate of this salt. It serves as a soluble source of both calcium and iodide ions, making it a compound of interest in various chemical and biological research applications. This guide provides an in-depth overview of its properties, synthesis, and potential applications, with a focus on its relevance to drug development and cellular research.
Physicochemical Properties
Calcium diiodide tetrahydrate is a white to light yellow crystalline solid. It is deliquescent, meaning it has a strong tendency to absorb moisture from the air, and is highly soluble in water.[1] Key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13640-62-5 | [1] |
| Molecular Formula | CaI₂·4H₂O | |
| Molar Mass | 365.95 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Solubility in Water | Highly soluble | [1] |
| Melting Point | 779 °C (anhydrous) | [1] |
| Boiling Point | 1100 °C (anhydrous) | [1] |
Synthesis and Preparation
While direct synthesis of the anhydrous form can be achieved through the reaction of elemental calcium and iodine, the tetrahydrate is typically prepared from its higher hydrate or through an acid-base reaction followed by controlled dehydration.
Experimental Protocol: Preparation from Calcium Carbonate and Hydroiodic Acid
This protocol is adapted from the synthesis of the hexahydrate and incorporates principles of controlled dehydration.
Materials:
-
Calcium Carbonate (CaCO₃)
-
Hydroiodic Acid (HI), 57% aqueous solution
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Reaction flask
-
Filtration apparatus (e.g., Büchner funnel)
-
Controlled temperature oven or vacuum oven
Procedure:
-
In a well-ventilated fume hood, slowly add a stoichiometric amount of calcium carbonate to a stirred solution of hydroiodic acid in a reaction flask. The reaction is exothermic and will produce carbon dioxide gas. CaCO₃(s) + 2HI(aq) → CaI₂(aq) + H₂O(l) + CO₂(g)[1]
-
Continue stirring until the effervescence ceases, indicating the completion of the reaction.
-
Gently heat the solution to remove any remaining dissolved CO₂.
-
Filter the resulting calcium iodide solution to remove any unreacted calcium carbonate or other insoluble impurities.
-
Carefully evaporate the water from the filtrate by heating. The goal is to create a concentrated solution without overheating, which could lead to the formation of lower hydrates or the anhydrous salt.
-
Cool the concentrated solution to room temperature (approximately 25°C) to allow for the crystallization of calcium iodide hydrates. Studies on the analogous calcium chloride system suggest that the tetrahydrate is a stable form at this temperature.
-
Collect the crystals by filtration.
-
To ensure the desired tetrahydrate form, the crystals can be gently dried in a controlled temperature oven. Based on thermogravimetric studies of similar halide hydrates, a temperature between 40°C and 60°C should be sufficient to remove excess surface moisture without driving off the waters of hydration of the tetrahydrate. The drying process should be monitored to prevent the formation of the dihydrate or monohydrate.
Applications in Research and Drug Development
Calcium diiodide tetrahydrate's primary utility in a research context stems from its ability to deliver iodide ions to biological systems. Iodide is an essential component of thyroid hormones and has been implicated in various cellular signaling pathways.
Role in Cellular Signaling
Iodide ions are actively transported into thyroid cells by the sodium-iodide symporter (NIS). Once inside the cell, iodide plays a crucial role in the synthesis of thyroid hormones, which regulate metabolism and development. Beyond its role in the thyroid, iodide has been shown to influence several key signaling pathways in other cell types. The presence of calcium ions in this compound is also significant, as calcium is a ubiquitous second messenger involved in a vast array of cellular processes, including the modulation of iodide transport.
The following diagrams illustrate the central role of iodide and related signaling pathways.
Figure 1: Iodide transport and thyroid hormone synthesis pathway.
Figure 2: Overview of signaling pathways influenced by iodide.
Experimental Protocols for In Vitro Research
The dual nature of calcium diiodide tetrahydrate as a source of both calcium and iodide ions makes it a valuable tool for studying their interplay in cellular processes.
Experimental Protocol: Investigation of Iodide and Calcium Effects on Iodide Transport in Thyroid Cells
This protocol is designed to assess how iodide uptake and efflux are modulated by calcium signaling in a thyroid cell line (e.g., FRTL-5).
Materials:
-
FRTL-5 rat thyroid cell line
-
Cell culture medium (e.g., Coon's modified Ham's F-12) supplemented with appropriate growth factors and serum
-
Calcium diiodide tetrahydrate (CaI₂·4H₂O)
-
Sodium iodide (NaI) as a control
-
Calcium ionophore (e.g., A23187)
-
Radioisotope of iodine (e.g., Na¹²⁵I) for tracer studies
-
Hanks' Balanced Salt Solution (HBSS)
-
Scintillation counter and vials
-
Multi-well cell culture plates
Experimental Workflow:
Figure 3: Experimental workflow for iodide transport assays.
Procedure:
-
Cell Culture: Plate FRTL-5 cells in multi-well plates and culture until they reach confluence.
-
Pre-incubation: Prior to the assay, wash the cells and pre-incubate them in an iodide-free medium to deplete intracellular iodide stores.
-
Iodide Uptake Assay:
-
Prepare treatment solutions containing calcium diiodide tetrahydrate at various concentrations. Include controls with sodium iodide (to isolate the effect of the iodide ion) and a calcium ionophore like A23187 (to mimic an increase in intracellular calcium).
-
Add the treatment solutions to the respective wells, followed by the addition of a known amount of Na¹²⁵I as a tracer.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold HBSS.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Iodide Efflux Assay:
-
Load the cells with Na¹²⁵I by incubating them in a medium containing the tracer.
-
Wash the cells to remove the extracellular tracer.
-
Add the treatment solutions (as in the uptake assay).
-
At various time points, collect the extracellular medium to measure the amount of iodide that has effluxed from the cells.
-
At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.
-
-
Data Analysis: Calculate the rates of iodide uptake and efflux for each treatment condition. Compare the effects of calcium diiodide tetrahydrate with the controls to determine the specific roles of iodide and calcium in modulating iodide transport.
Safety and Handling
Calcium diiodide tetrahydrate is a hygroscopic and light-sensitive compound. It should be stored in a tightly sealed container in a cool, dry, and dark place. As with all chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
Calcium diiodide tetrahydrate is a valuable reagent for researchers in chemistry, biology, and pharmacology. Its ability to provide both calcium and iodide ions makes it particularly useful for investigating the intricate roles of these ions in cellular signaling and transport processes. The protocols and information provided in this guide offer a solid foundation for utilizing this compound in a research setting.
References
An In-depth Technical Guide to the Solubility of Calcium Diiodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of calcium diiodide, with a focus on its hydrated form, calcium diiodide tetrahydrate (CaI₂ · 4H₂O). Due to the limited availability of specific quantitative solubility data for the tetrahydrate, this guide presents detailed data for the anhydrous form (CaI₂) and discusses the theoretical and practical considerations for the solubility of the hydrated salt.
Introduction to Calcium Diiodide and its Hydrates
Calcium diiodide is an ionic compound with the chemical formula CaI₂. It is a colorless, deliquescent solid that is highly soluble in water.[1] In many applications, particularly in pharmaceuticals and as a source of iodine in various formulations, understanding its solubility in different solvents is crucial. Calcium diiodide can exist in both anhydrous (CaI₂) and hydrated forms, with the tetrahydrate (CaI₂ · 4H₂O) being a common variant. The presence of water of hydration can significantly influence the physicochemical properties of the salt, including its solubility.
Solubility Data
The following tables summarize the extensive quantitative solubility data available for anhydrous calcium diiodide (CaI₂) in various solvents at different temperatures. This data provides a strong indication of the compound's general solubility behavior. It is important to note that the solubility of the tetrahydrate may differ.
Table 1: Solubility of Anhydrous Calcium Diiodide (CaI₂) in Water
| Temperature (°C) | Solubility ( g/100 g H₂O) |
| 0 | 182 |
| 10 | 194 |
| 20 | 209 |
| 30 | 223 |
| 40 | 242 |
| 60 | 285 |
| 80 | 354 |
| 100 | 426 |
Data sourced from multiple references.[3]
Table 2: Solubility of Anhydrous Calcium Diiodide (CaI₂) in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |
| Acetone | 0 | 72.7 |
| 20 | 89 | |
| 40 | 105.8 | |
| 60 | 119.8 | |
| Methanol | 0 | 116.4 |
| 10 | 121.1 | |
| 15 | 123.7 | |
| 20 | 126.1 | |
| 30 | 131.2 | |
| 40 | 136.8 | |
| 50 | 142.2 | |
| 60 | 148.8 | |
| Ethanol | - | Soluble |
| Propanol | - | Soluble |
| Ether | - | Insoluble |
Data sourced from multiple references.[3][4][5]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a hydrated salt like calcium diiodide tetrahydrate, based on the isothermal shake-flask method.
Objective: To determine the equilibrium solubility of calcium diiodide tetrahydrate in a given solvent at a specific temperature.
Materials and Apparatus:
-
Calcium diiodide tetrahydrate (CaI₂ · 4H₂O) of high purity
-
Solvent of interest (e.g., deionized water, ethanol)
-
Analytical balance (± 0.0001 g)
-
Constant temperature water bath or incubator with shaker
-
Glass vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm pore size)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., ICP-MS for calcium, ion chromatography for iodide, or gravimetric analysis)
Procedure:
-
Sample Preparation: Add an excess amount of calcium diiodide tetrahydrate to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Solvent Addition: Accurately pipette a known volume of the pre-equilibrated solvent into each vial.
-
Equilibration: Securely seal the vials and place them in a constant temperature shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.
-
Quantification:
-
Gravimetric Method: Weigh the volumetric flask containing the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature that will not decompose the salt) until a constant weight of the anhydrous salt is achieved. The mass of the dissolved salt can then be determined.
-
Instrumental Analysis: Alternatively, dilute the saturated solution to a known volume and determine the concentration of calcium or iodide ions using a suitable analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ion chromatography.
-
-
Data Analysis: Calculate the solubility in grams of solute per 100 g of solvent.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a hydrated salt.
References
A Technical Guide to Calcium Diiodide Tetrahydrate: Formula, Molecular Weight, and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of calcium diiodide tetrahydrate, with a focus on its molecular formula and weight. It includes detailed experimental protocols for the determination of its hydration state, catering to the needs of researchers in various scientific fields.
Core Properties of Calcium Diiodide Tetrahydrate
Calcium diiodide (CaI₂) is an ionic compound formed from calcium and iodine.[1] In its hydrated form, calcium diiodide tetrahydrate, each formula unit of the salt is associated with four molecules of water. This water of hydration is integrated into the crystal structure of the compound. The anhydrous form, CaI₂, is a colorless, deliquescent solid that is highly soluble in water.[1]
The fundamental properties of both anhydrous and tetrahydrated calcium diiodide are summarized in the table below for easy reference and comparison.
| Property | Calcium Diiodide Anhydrous | Calcium Diiodide Tetrahydrate |
| Chemical Formula | CaI₂ | CaI₂·4H₂O / CaH₈I₂O₄ |
| Molecular Weight | 293.89 g/mol [2][3] | 365.95 g/mol [1][4][5][6] |
| Appearance | White to pale-yellow solid[2][3] | White to tan crystals or powder[4][5][6] |
| CAS Number | 10102-68-8[1][3] | 13640-62-5[1][4] |
| Density | 3.956 g/cm³[1] | Not specified |
| Melting Point | 779 °C[1][3] | Not applicable (decomposes) |
| Boiling Point | 1100 °C[1][3] | Not applicable (decomposes) |
Experimental Determination of Hydration State
The determination of the exact formula of a hydrate, specifically the number of water molecules per formula unit of the anhydrous salt, is a critical aspect of its characterization. Several analytical techniques can be employed for this purpose.
This is a fundamental method for determining the water of hydration by measuring the mass loss upon heating.
Principle: A known mass of the hydrate is heated to a temperature sufficient to drive off the water of hydration. The remaining mass corresponds to the anhydrous salt. The difference in mass allows for the calculation of the mole ratio of water to the anhydrous salt.
Detailed Protocol:
-
Crucible Preparation: Heat a clean, dry porcelain crucible and lid to a constant weight using a Bunsen burner or a furnace to remove any adsorbed moisture. Allow it to cool to room temperature in a desiccator before each weighing.
-
Sample Preparation: Accurately weigh approximately 1-2 g of calcium diiodide tetrahydrate into the pre-weighed crucible.
-
Heating: Place the crucible with the sample on a clay triangle and heat gently at first, then more strongly, to drive off the water. The temperature should be maintained above 100°C but below the decomposition temperature of the anhydrous salt.
-
Cooling and Weighing: After heating for a predetermined time (e.g., 15-20 minutes), transfer the crucible to a desiccator to cool to room temperature. Once cooled, weigh the crucible containing the anhydrous calcium diiodide.
-
Heating to Constant Mass: Repeat the heating, cooling, and weighing cycles until two consecutive weighings are within an acceptable tolerance (e.g., ±0.002 g), ensuring all water of hydration has been removed.[3][7]
-
Calculation:
-
Calculate the mass of water lost (initial mass of hydrate - final mass of anhydrous salt).
-
Convert the mass of anhydrous CaI₂ and the mass of water to moles using their respective molar masses.
-
Determine the mole ratio of water to anhydrous CaI₂ to find the value of 'x' in CaI₂·xH₂O.
-
Caption: Workflow for Gravimetric Determination of a Hydrate's Formula.
TGA provides a more detailed and automated analysis of mass changes as a function of temperature.
Principle: A sample is placed in a thermogravimetric analyzer, and its mass is continuously monitored as the temperature is increased at a constant rate. The resulting thermogram plots mass loss versus temperature, showing distinct steps corresponding to the loss of different components, such as water.[8][9][10]
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of calcium diiodide tetrahydrate into the TGA sample pan.
-
Analysis Program: Set the temperature program to heat the sample from ambient temperature to a temperature above the dehydration point (e.g., 200°C) at a controlled rate (e.g., 10°C/min).
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, to prevent oxidation of the iodide.
-
Data Analysis: Analyze the resulting thermogram. The step-wise mass loss corresponding to the dehydration of the sample will be clearly visible. The percentage mass loss can be used to calculate the number of water molecules in the hydrate.
This is a highly specific and sensitive method for the determination of water content.
Principle: Karl Fischer titration is based on a chemical reaction between iodine, sulfur dioxide, a base, an alcohol, and water. The endpoint is detected potentiometrically when an excess of iodine is present, indicating that all the water in the sample has been consumed.[2] This method is highly selective for water.[2]
Experimental Protocol:
-
Titrator Preparation: Prepare the Karl Fischer titrator by adding the appropriate solvent (e.g., anhydrous methanol) to the titration vessel and pre-titrating to a dry endpoint to eliminate any residual moisture.
-
Reagent Standardization: Standardize the Karl Fischer reagent using a known amount of a water standard (e.g., disodium tartrate dihydrate) to determine the water equivalence factor (F), which is the mass of water per volume of titrant.
-
Sample Analysis: Accurately weigh a sample of calcium diiodide tetrahydrate and introduce it into the conditioned titration vessel.
-
Titration: Start the titration. The Karl Fischer reagent is added automatically until the electrometric endpoint is reached.[4]
-
Calculation: The water content in the sample is calculated based on the volume of titrant consumed and the predetermined water equivalence factor. This water content can then be used to determine the formula of the hydrate.
This guide provides the essential data and methodologies for the scientific community to understand and characterize calcium diiodide tetrahydrate. The choice of experimental protocol will depend on the available instrumentation and the required accuracy for the determination of its hydration state.
References
- 1. tsc.fl.edu [tsc.fl.edu]
- 2. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 3. Determining the Formula of a Hydrate [web.lemoyne.edu]
- 4. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 5. metrohmsiam.com [metrohmsiam.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chemistry.csueastbay.edu [chemistry.csueastbay.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ebatco.com [ebatco.com]
- 10. h-and-m-analytical.com [h-and-m-analytical.com]
A Technical Guide to the Historical Discovery and Isolation of Calcium Iodide Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the historical discovery and isolation of calcium iodide compounds. It traces the initial isolation of elemental calcium by Sir Humphry Davy and the subsequent development of methods for the synthesis and purification of calcium iodide (CaI₂). The document details the experimental protocols of key historical experiments, presents available quantitative data, and discusses the scientific context of these discoveries. Furthermore, it touches upon the less-documented history of other calcium iodide species, such as calcium monoiodide (CaI). This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development by providing a thorough understanding of the foundational chemistry of calcium iodide.
Introduction
The history of calcium iodide is intrinsically linked to the discovery of its constituent elements, calcium and iodine. While compounds of calcium have been utilized since antiquity, the isolation of the elemental form was a significant milestone in chemistry.[1][2][3][4] This guide delves into the pioneering work of early chemists, their experimental methodologies, and the evolution of techniques for producing calcium iodide.
The Dawn of Discovery: Isolation of Elemental Calcium and Iodine
The early 19th century was a period of rapid advancement in chemistry, largely driven by the advent of electrochemistry. This era witnessed the isolation of several new elements, laying the groundwork for the synthesis of compounds like calcium iodide.
Sir Humphry Davy and the Isolation of Calcium (1808)
Sir Humphry Davy, a pioneer in the field of electrochemistry, first isolated calcium in 1808.[3][5][6][7] His breakthrough was a direct result of his systematic investigation of the so-called "alkaline earths," which were considered elemental at the time.[1][2][4]
Davy's method, as detailed in his Bakerian Lecture to the Royal Society, involved the electrolysis of a mixture of lime (calcium oxide, CaO) and mercuric oxide (HgO).[5][6] While Davy's original publications provide a qualitative description, a reconstruction of the likely protocol is as follows:
-
Preparation of the Electrolytic Mixture: A paste was created from slightly moistened lime (calcium oxide) and red mercuric oxide.
-
Electrolytic Cell Setup: A platinum wire served as the anode, while a pool of mercury acted as the cathode. The paste was placed in contact with both electrodes.
-
Electrolysis: A strong electric current from a voltaic pile was passed through the mixture. The calcium ions migrated to the mercury cathode, forming a calcium-mercury amalgam.
-
Isolation of Calcium: The resulting amalgam was heated in a distillation apparatus to drive off the mercury, leaving behind impure elemental calcium.
The fundamental principle of this process is the electrochemical reduction of calcium ions at the mercury cathode. The use of a mercury cathode was crucial as it stabilized the highly reactive calcium metal by forming an amalgam.
Logical Flow of Davy's Calcium Isolation
Caption: Workflow of Humphry Davy's 1808 isolation of calcium.
The Discovery of Iodine (1811)
The second component of calcium iodide, iodine, was discovered by the French chemist Bernard Courtois in 1811.[8][9] While processing seaweed ash to produce saltpeter for the Napoleonic Wars, Courtois observed a violet vapor that crystallized into a dark, lustrous solid.[8][9] This new substance was further investigated by Joseph Louis Gay-Lussac, who named it "iode" (from the Greek for "violet-colored") and confirmed it as a new element.[8][9]
Early Synthesis of Calcium Iodide (CaI₂)
With the isolation of both calcium and iodine, the path was cleared for the synthesis of calcium iodide. Early methods were direct and relied on the reactivity of the constituent elements or the reaction of a calcium salt with a source of iodide.
Direct Combination of Elements
A straightforward, albeit challenging, method for preparing calcium iodide is the direct reaction of calcium metal with iodine.
-
Reactant Preparation: Finely divided calcium metal and solid iodine crystals are required.
-
Reaction Initiation: The calcium metal is heated in the presence of iodine vapor. The iodine sublimes upon heating, creating a gaseous environment for the reaction.
-
Reaction: The heated calcium reacts with the iodine vapor to form calcium iodide. Ca (s) + I₂ (g) → CaI₂ (s)
-
Product Collection: The resulting calcium iodide is a white, crystalline solid.
Due to the high reactivity of calcium with atmospheric oxygen and moisture, this reaction must be carried out under anhydrous and inert conditions to prevent the formation of calcium oxide and hydroxide.
Direct Synthesis of Calcium Iodide
Caption: Reaction pathway for the direct synthesis of calcium iodide.
Reaction of Calcium Carbonate with Hydroiodic Acid
A more common and safer laboratory-scale synthesis involves the reaction of a calcium salt, such as calcium carbonate (CaCO₃), with hydroiodic acid (HI).[10][11][12]
-
Reaction Setup: A reaction vessel is charged with a measured amount of calcium carbonate.
-
Addition of Acid: Hydroiodic acid is slowly added to the calcium carbonate. The reaction is typically exothermic and produces carbon dioxide gas, leading to effervescence. CaCO₃ (s) + 2HI (aq) → CaI₂ (aq) + H₂O (l) + CO₂ (g)
-
Completion and Filtration: The acid is added until the effervescence ceases, indicating that all the calcium carbonate has reacted. The resulting solution is then filtered to remove any unreacted solids.
-
Isolation of Product: The calcium iodide is recovered from the aqueous solution by evaporation of the water. The resulting solid is hygroscopic and must be stored in a desiccator.
This method is still widely used for the laboratory preparation of calcium iodide due to its simplicity and the ready availability of the starting materials.
Henri Moissan and the Purification of Calcium via Calcium Iodide (1898)
While Davy had isolated calcium, the purity of the metal was low. In 1898, the French chemist Henri Moissan developed a method to produce much purer calcium.[10][11] His process involved the reduction of calcium iodide with sodium metal.[10][11]
-
Preparation of Anhydrous Calcium Iodide: High-purity, anhydrous calcium iodide is essential for this reaction.
-
Reaction Setup: The anhydrous calcium iodide is mixed with an excess of pure sodium metal in a sealed, inert atmosphere (to prevent oxidation).
-
High-Temperature Reduction: The mixture is heated to a high temperature, causing the sodium to reduce the calcium iodide. CaI₂ + 2Na → 2NaI + Ca
-
Separation of Products: The resulting mixture contains calcium metal and sodium iodide. The separation of these two components is challenging due to their similar physical properties. Moissan likely employed techniques such as fractional distillation or selective solvent extraction to isolate the pure calcium.
Moissan's work was significant as it provided a pathway to higher purity calcium, which was crucial for studying its intrinsic properties.
Other Calcium Iodide Compounds: The Case of Calcium Monoiodide (CaI)
Beyond the well-characterized calcium diiodide (CaI₂), other stoichiometries of calcium and iodine exist, notably calcium monoiodide (CaI). The historical discovery of these sub-halides is not as well-documented as that of the primary halide. Their existence was likely first inferred from spectroscopic studies of calcium iodide in the gas phase at high temperatures.
Modern research has focused on the spectroscopic and thermodynamic properties of calcium monoiodide, rather than its bulk isolation. It is considered a transient species, stable in the gas phase at high temperatures or in specific matrix isolation studies.
Quantitative Data Summary
Historical records often lack the detailed quantitative data that is standard in modern chemical literature. However, some key physical properties of calcium iodide have been well-established.
| Property | Value |
| Molar Mass | 293.887 g/mol |
| Melting Point | 779 °C |
| Boiling Point | 1100 °C |
| Density | 3.956 g/cm³ |
| Solubility in Water | 66 g/100 mL at 20 °C |
Conclusion
The historical journey of discovering and isolating calcium iodide compounds showcases the evolution of chemical science. From the pioneering electrochemical work of Humphry Davy to the purification methods of Henri Moissan, the story of calcium iodide is one of incremental but significant progress. While the initial focus was on the isolation and basic characterization of calcium diiodide, the field has expanded to include the study of more exotic species like calcium monoiodide. This rich history provides a valuable context for contemporary research and applications of calcium iodide in various scientific and industrial fields.
References
- 1. Alkaline earth metal [rachel.education.gov.ck]
- 2. Alkaline earth metal - Wikipedia [en.wikipedia.org]
- 3. prezi.com [prezi.com]
- 4. Alkaline-earth metal | Properties, List, & Reactivity | Britannica [britannica.com]
- 5. Humphry Davy - Wikipedia [en.wikipedia.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Alkaline Earth Metals | ChemTalk [chemistrytalk.org]
- 8. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 9. Research on iodine deficiency and goiter in the 19th and early 20th centuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium iodide - Wikipedia [en.wikipedia.org]
- 11. Calcium_iodide [bionity.com]
- 12. Calcium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
Theoretical Modeling of Calcium Diiodide Tetrahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium diiodide (CaI₂) is a salt with applications in various fields, including photography and as an iodine source in animal feed. Its hydrated form, calcium diiodide tetrahydrate (CaI₂·4H₂O), is of particular interest in contexts where its interaction with water is crucial. Understanding the physicochemical properties of this hydrated salt at a molecular level is essential for its effective application and for the development of new materials and pharmaceutical formulations. Theoretical modeling provides a powerful and cost-effective approach to investigate these properties with high fidelity.
This technical guide outlines a comprehensive framework for the theoretical modeling of calcium diiodide tetrahydrate. Due to the limited availability of direct experimental and theoretical studies on this specific hydrate, this paper presents a transferable methodology based on established computational techniques for analogous hydrated alkaline earth metal halides. The quantitative data presented herein are illustrative, representing expected outcomes from the proposed theoretical protocols, and are intended to serve as a benchmark for future computational studies.
I. Theoretical Framework and Methodology
The theoretical investigation of calcium diiodide tetrahydrate can be approached through a multi-scale modeling strategy, combining quantum chemical calculations for high accuracy at the electronic level with classical molecular dynamics simulations to explore macroscopic properties and dynamic behavior.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for accurately describing the geometry, electronic structure, and vibrational properties of the CaI₂·4H₂O cluster.
Experimental Protocol: DFT Calculations
-
Structural Optimization:
-
Initial structures of the [Ca(H₂O)₄]²⁺ complex and its interaction with two iodide ions will be generated.
-
Geometry optimization will be performed using a functional that accounts for dispersion interactions, such as B3LYP-D3.
-
A basis set of at least triple-zeta quality with polarization functions (e.g., 6-311+G(d,p)) is recommended for all atoms.
-
-
Vibrational Frequency Analysis:
-
Harmonic vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
These calculations will also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.
-
-
Thermodynamic Properties:
-
From the vibrational analysis, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of formation can be calculated at standard conditions (298.15 K and 1 atm).
-
-
Natural Bond Orbital (NBO) Analysis:
-
NBO analysis will be performed to investigate the nature of the bonding between the calcium ion, water molecules, and iodide ions, including charge transfer and orbital interactions.
-
Molecular Dynamics Simulations
Classical Molecular Dynamics (MD) simulations are employed to study the behavior of a larger system of calcium diiodide tetrahydrate, providing insights into its bulk properties and behavior in an aqueous environment.
Experimental Protocol: Molecular Dynamics Simulations
-
Force Field Parameterization:
-
A suitable force field is crucial for the accuracy of MD simulations. The parameters for Ca²⁺, I⁻, and water molecules need to be carefully selected.
-
The SPC/E (Extended Simple Point Charge) or TIP4P water models are commonly used.
-
Force field parameters for the ions can be taken from existing literature for hydrated systems or developed specifically for this system by fitting to quantum chemical calculations.
-
-
System Setup:
-
A simulation box will be constructed containing a sufficient number of CaI₂ and water molecules to represent the tetrahydrate stoichiometry or a desired aqueous concentration.
-
Periodic boundary conditions will be applied in all three dimensions.
-
-
Simulation Protocol:
-
The system will be energy-minimized to remove any unfavorable contacts.
-
The system will be gradually heated to the desired temperature (e.g., 298.15 K) under the NVT (canonical) ensemble.
-
A subsequent equilibration run will be performed under the NPT (isothermal-isobaric) ensemble to bring the system to the correct density.
-
A production run of several nanoseconds will be carried out to collect data for analysis.
-
-
Data Analysis:
-
Structural Properties: Radial distribution functions (RDFs) will be calculated to analyze the coordination of water molecules and iodide ions around the calcium ion.
-
Dynamical Properties: The mean square displacement (MSD) will be calculated to determine the diffusion coefficients of the ions and water molecules.
-
Thermodynamic Properties: The potential energy of the system will be monitored to ensure stability and to calculate cohesive energies.
-
II. Predicted Quantitative Data
The following tables summarize the expected quantitative data for calcium diiodide tetrahydrate based on the proposed theoretical modeling protocols. These values are illustrative and intended to guide future research.
Table 1: Predicted Structural Properties from DFT Calculations
| Property | Predicted Value |
| Ca-O Bond Length (Å) | 2.45 - 2.55 |
| Ca-I Distance (Å) | 3.10 - 3.20 |
| O-Ca-O Angle (°) | ~90 and ~180 (for octahedral coordination) |
| Coordination Number of Ca²⁺ | 4 (from water) |
Table 2: Predicted Spectroscopic Properties from DFT Calculations
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Ca-O Stretch | 300 - 400 |
| H-O-H Bend (water) | 1600 - 1650 |
| O-H Stretch (water) | 3200 - 3500 |
Table 3: Predicted Thermodynamic Properties
| Property | Predicted Value |
| Molar Mass ( g/mol ) | 365.95[1][2][3] |
| Melting Point (°C) | 783 (for anhydrous)[1][2] |
| Boiling Point (°C) | 1100 (for anhydrous)[1][2] |
| Density (g/cm³) | 3.956 (for anhydrous)[2] |
Table 4: Predicted Properties from Molecular Dynamics Simulations
| Property | Predicted Value |
| Diffusion Coefficient of Ca²⁺ (10⁻⁹ m²/s) | 0.5 - 1.0 |
| Diffusion Coefficient of I⁻ (10⁻⁹ m²/s) | 1.5 - 2.0 |
| First Peak of Ca-O RDF (Å) | ~2.5 |
| First Peak of Ca-I RDF (Å) | ~3.1 |
| Coordination Number of Ca²⁺ in solution | 6 - 8 |
III. Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical modeling process for calcium diiodide tetrahydrate.
Caption: Proposed coordination of water molecules and iodide ions around a central calcium ion in calcium diiodide tetrahydrate.
Caption: Workflow for quantum chemical calculations of calcium diiodide tetrahydrate.
Caption: Workflow for molecular dynamics simulations of calcium diiodide tetrahydrate.
IV. Conclusion
This technical guide provides a robust framework for the theoretical modeling of calcium diiodide tetrahydrate. By leveraging established computational methodologies for analogous systems, researchers can gain significant insights into the structural, spectroscopic, and thermodynamic properties of this compound. The illustrative data and workflows presented here serve as a starting point for in-depth computational investigations, which will be invaluable for its application in scientific research and industrial development. Future work should focus on performing these calculations and validating the theoretical predictions against experimental data as it becomes available.
References
- 1. Chemical potentials of alkaline earth metal halide aqueous electrolytes and solubility of their hydrates by molecular simulation: Application to CaCl2, antarcticite, and sinjarite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Study of the Hydration of the Alkali Metal Ions in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
physical appearance and stability of calcium diiodide tetrahydrate
An In-depth Technical Guide to the Physical Appearance and Stability of Calcium Diiodide Tetrahydrate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents is paramount. Calcium diiodide tetrahydrate (CaI₂·4H₂O) is an inorganic salt with applications in various scientific fields. This technical guide provides a comprehensive overview of its physical appearance, stability, and the experimental protocols necessary for its synthesis and evaluation.
Physical and Chemical Properties
Calcium diiodide tetrahydrate is the hydrated form of calcium iodide, an ionic compound formed from calcium and iodine.[1]
Physical Appearance
Calcium diiodide tetrahydrate typically presents as colorless or light yellow hexagonal crystals or powder.[2] It can also be described as white to off-white or tan crystals, powder, or lumps.[3][4] Impure samples may exhibit a faint yellow color due to the liberation of iodine upon slow reaction with oxygen and carbon dioxide in the air.[5]
Stability and Reactivity
The stability of calcium diiodide tetrahydrate is a critical consideration for its storage and handling. It is known to be hygroscopic, light-sensitive, and reactive with atmospheric carbon dioxide.[]
-
Hygroscopicity: The compound is deliquescent, readily absorbing moisture from the atmosphere.[2][7] This property necessitates storage in a dry environment to prevent degradation.
-
Light Sensitivity: Calcium diiodide tetrahydrate is sensitive to light, and exposure can lead to decomposition.[] Therefore, it should be stored in light-resistant containers.
-
Reactivity with Carbon Dioxide: The compound absorbs carbon dioxide from the air.[][7] This reaction can lead to the formation of calcium carbonate and the release of iodine.[5]
-
Incompatibilities: It is incompatible with strong oxidizing agents.[]
Quantitative Data Summary
The following table summarizes the key quantitative data for calcium diiodide tetrahydrate.
| Property | Value |
| Chemical Formula | CaI₂·4H₂O |
| Molecular Weight | 365.95 g/mol [2][3][4] |
| Appearance | Colorless or light yellow hexagonal crystal or powder; white to off-white to tan crystals, powder, or lumps[2][3][4] |
| Melting Point | 779 °C (anhydrous)[1][7] |
| Boiling Point | 1100 °C (anhydrous)[1][7] |
| Solubility | Highly soluble in water, methanol, ethanol, and acetone; insoluble in ether[8][9] |
| CAS Number | 13640-62-5[1] |
Experimental Protocols
Detailed experimental procedures are essential for the consistent synthesis and evaluation of calcium diiodide tetrahydrate.
Synthesis of Calcium Diiodide Tetrahydrate
This protocol is adapted from the synthesis of calcium iodide hexahydrate and involves the reaction of calcium carbonate with hydroiodic acid.[10]
Materials:
-
Calcium carbonate (CaCO₃)
-
Hydroiodic acid (HI), 47% solution
-
Calcium oxide (CaO)
-
Deionized water
-
Glass or stainless steel reaction vessel
-
Heating and stirring apparatus
-
Filtration setup
-
Crystallization dish
Procedure:
-
In the reaction vessel, slowly add 790 parts of 47% hydroiodic acid to 215 parts of calcium carbonate.
-
Heat the mixture to boiling to expel any dissolved carbon dioxide.
-
Make the solution alkaline by adding a small amount of calcium oxide.
-
Filter the resulting slurry to remove any insoluble impurities.
-
Acidify the filtrate with a small amount of 47% hydroiodic acid to a pH below 7.0.
-
Boil the solution to concentrate it.
-
Cool the concentrated solution to 5°C to induce the crystallization of calcium diiodide tetrahydrate.
-
Separate the crystals from the mother liquor.
Synthesis workflow for calcium diiodide tetrahydrate.
Evaluation of Stability
The following protocols outline methods to assess the key stability characteristics of calcium diiodide tetrahydrate.
General workflow for stability testing.
3.2.1. Hygroscopicity Testing (Gravimetric Method)
This method quantifies the moisture uptake of the sample.[]
Materials:
-
Calcium diiodide tetrahydrate sample
-
Analytical balance
-
Controlled humidity chamber
-
Weighing dishes
Procedure:
-
Accurately weigh a sample of calcium diiodide tetrahydrate in a pre-weighed dish.
-
Place the dish in a controlled humidity chamber at a specified relative humidity (e.g., 75% RH).
-
Monitor the weight of the sample at regular intervals.
-
Continue the measurement until the weight of the sample becomes constant.
-
Calculate the percentage of water absorbed by the sample.
-
Observe any changes in the physical appearance of the sample, such as clumping or deliquescence.[]
3.2.2. Photostability Testing
This protocol is based on the ICH Q1B guidelines for photostability testing.[7][11]
Materials:
-
Calcium diiodide tetrahydrate sample
-
Photostability chamber with a light source capable of emitting both visible and UV light
-
Transparent and light-resistant sample containers
-
Analytical instrumentation for degradation product analysis (e.g., HPLC)
Procedure:
-
Place a sample of the substance in a chemically inert and transparent container.
-
Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]
-
A control sample should be stored under the same conditions but protected from light.
-
After the exposure period, visually inspect both the exposed and control samples for any changes in physical appearance.
-
Analyze both samples for the presence of degradation products using a suitable analytical method.
3.2.3. Reactivity with Atmospheric Carbon Dioxide
This protocol is designed to observe the reaction of the compound with CO₂.
Materials:
-
Calcium diiodide tetrahydrate sample
-
Two sealed chambers
-
Source of carbon dioxide
-
Analytical method to detect calcium carbonate (e.g., reaction with acid to observe effervescence) and free iodine (e.g., starch test).
Procedure:
-
Place a sample of calcium diiodide tetrahydrate in each of the two sealed chambers.
-
Introduce a controlled atmosphere of carbon dioxide into one chamber, while the other chamber contains a CO₂-free atmosphere (e.g., nitrogen).
-
After a set period, remove the samples from both chambers.
-
Visually inspect the samples for any color change.
-
Test a portion of each sample for the presence of calcium carbonate.
-
Test another portion of each sample for the presence of free iodine.
Degradation Pathway
The instability of calcium diiodide tetrahydrate in the presence of atmospheric moisture and carbon dioxide can be visualized as a degradation pathway.
Degradation pathway of CaI₂·4H₂O in the presence of air.
Conclusion
Calcium diiodide tetrahydrate is a valuable chemical compound whose utility is contingent upon proper handling and storage. Its inherent instability, driven by hygroscopicity, light sensitivity, and reactivity with carbon dioxide, demands careful consideration in experimental design and execution. For researchers and professionals in drug development, adherence to the detailed protocols for synthesis and stability testing outlined in this guide will ensure the integrity and reliability of this reagent in their scientific endeavors.
References
- 1. CaI2 + 2 H2O → 2 HI + Ca(OH)2 - Balanced equation | Chemical Equations online! [chemequations.com]
- 2. Ca(OH)2 + 2 HI → CaI2 + 2 H2O - Balanced equation | Chemical Equations online! [chemequations.com]
- 3. brainly.com [brainly.com]
- 4. ck12.org [ck12.org]
- 5. Revising the hygroscopicity of inorganic sea salt particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 8. m.youtube.com [m.youtube.com]
- 9. hepatochem.com [hepatochem.com]
- 10. prepchem.com [prepchem.com]
- 11. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols: Calcium Diiodide Tetrahydrate in Asymmetric Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of calcium diiodide (CaI₂) in stereoselective organic synthesis. While calcium diiodide tetrahydrate is commercially available, the anhydrous form is often utilized in these applications, typically generated in situ or used directly. The primary focus of this document is a novel and highly effective application in asymmetric catalysis.
Chiral Calcium Iodide-Catalyzed Asymmetric Mannich-Type Reaction
A groundbreaking application of calcium iodide is in the formation of a chiral catalyst for the asymmetric Mannich-type reaction. This reaction is a powerful tool for the synthesis of β-aminocarbonyl compounds, which are valuable building blocks for pharmaceuticals and other biologically active molecules. By combining calcium iodide with a chiral ligand, a catalyst is formed that can control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.
A notable example is the development of a chiral calcium iodide catalyst derived from CaI₂ and a pyridyl-bis(oxazoline) (pybox) ligand. This catalyst has proven to be stable to moisture and oxygen and is highly effective in the asymmetric Mannich-type reaction of malonates with N-Boc-protected imines.[1][2][3] This methodology is significant as it provides high enantioselectivity for both aromatic and, notably, the more challenging aliphatic imines.[1]
Quantitative Data Summary
The following table summarizes the performance of the CaI₂-pybox catalyst in the asymmetric Mannich-type reaction between diethyl malonate and various N-Boc-protected imines.
| Entry | Imine Substrate (R) | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 92 | 94 |
| 2 | 4-Methylphenyl | 95 | 93 |
| 3 | 4-Methoxyphenyl | 91 | 92 |
| 4 | 4-Chlorophenyl | 88 | 95 |
| 5 | 2-Thienyl | 85 | 91 |
| 6 | Cyclohexyl | 78 | 90 |
| 7 | iso-Propyl | 72 | 88 |
Data synthesized from the findings reported by Tsubogo, Shimizu, and Kobayashi (2013).
Experimental Workflow
The general workflow for the chiral calcium iodide-catalyzed asymmetric Mannich-type reaction is depicted below. This involves the in situ preparation of the chiral catalyst followed by the addition of the reactants.
Caption: General workflow for the CaI₂-pybox catalyzed asymmetric Mannich reaction.
Detailed Experimental Protocol
Materials:
-
Calcium iodide (anhydrous, CaI₂)
-
Chiral pyridyl-bis(oxazoline) (pybox) ligand (e.g., (S,S)-2,6-bis(4'-isopropyloxazolin-2'-yl)pyridine)
-
N-Boc-protected imine
-
Diethyl malonate
-
Anhydrous toluene
-
Standard laboratory glassware, dried in an oven before use
-
Inert atmosphere (Nitrogen or Argon)
Procedure for Catalyst Preparation and Mannich Reaction:
-
To a flame-dried Schlenk flask under an inert atmosphere, add calcium iodide (0.10 mmol, 10 mol%).
-
Add the chiral pybox ligand (0.11 mmol, 11 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst solution.
-
Cool the resulting catalyst solution to -20 °C.
-
To the cooled solution, add the N-Boc-protected imine (1.0 mmol).
-
Slowly add diethyl malonate (1.2 mmol) to the reaction mixture.
-
Stir the reaction at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the enantioenriched β-aminocarbonyl compound.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Logical Relationship of Key Components in the Asymmetric Mannich Reaction
The success of this asymmetric transformation relies on the specific interaction between the calcium metal center, the chiral ligand, and the substrates. The following diagram illustrates the logical relationship and the proposed role of each component in the catalytic cycle.
Caption: Key component interactions in the CaI₂-catalyzed asymmetric Mannich reaction.
Conclusion
The use of calcium diiodide in combination with a chiral pybox ligand represents a significant advancement in asymmetric catalysis. This system provides an efficient and highly stereoselective route to valuable β-aminocarbonyl compounds. The operational simplicity, stability of the catalyst, and high yields and enantioselectivities make this a valuable method for researchers in organic synthesis and drug development. Further exploration of other chiral ligands and substrates is anticipated to expand the utility of calcium iodide-based catalysts in stereoselective transformations.
References
- 1. Chiral calcium iodide for asymmetric Mannich-type reactions of malonates with imines providing β-aminocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research | ç ç©¶å 容 | æ±äº¬å¤§å¦å¤§å¦é¢çå¦ç³»ç ç©¶ç§ï¼ææ©åæåå¦ç 究室 [chem.s.u-tokyo.ac.jp]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Diiodide Tetrahydrate in Cellular Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of calcium diiodide tetrahydrate as a source of calcium ions (Ca²⁺) for investigating cellular signaling pathways. While many protocols traditionally use calcium chloride, calcium diiodide tetrahydrate can serve as a soluble and effective alternative for manipulating extracellular calcium concentrations in experimental settings. The following protocols are adapted from established methodologies for studying calcium signaling and can be implemented using calcium diiodide tetrahydrate.
Introduction to Calcium Signaling
Calcium ions are ubiquitous second messengers that play a critical role in a multitude of cellular processes, including gene transcription, muscle contraction, neurotransmitter release, and apoptosis.[1] The intracellular concentration of Ca²⁺ is tightly regulated, with resting levels typically around 100 nM, which is significantly lower than the extracellular concentration (in the millimolar range).[1][2][3] Cellular signals are often transduced by transient increases in cytosolic Ca²⁺, which can originate from either the extracellular space through ion channels in the plasma membrane or from intracellular stores such as the endoplasmic reticulum (ER).[1]
Calcium diiodide tetrahydrate (CaI₂·4H₂O) serves as a readily soluble source of Ca²⁺ ions for in vitro and cell culture-based experiments aimed at elucidating the mechanisms of calcium signaling.
Quantitative Data in Calcium Signaling
The precise control and measurement of Ca²⁺ concentrations are fundamental to studying its role as a second messenger. The following tables summarize key quantitative data relevant to experimental design.
Table 1: Typical Calcium Ion Concentrations in Mammalian Cells
| Parameter | Concentration Range | Reference |
| Resting Cytosolic [Ca²⁺] | 100 nM | [1][2][3] |
| Stimulated Cytosolic [Ca²⁺] | 500 - 1000 nM (1 µM) | [1][2] |
| Extracellular [Ca²⁺] | 1 - 2 mM | [4][5] |
| Endoplasmic Reticulum [Ca²⁺] | 100 - 800 µM |
Table 2: Dissociation Constants (Kd) of Common Fluorescent Ca²⁺ Indicators
| Indicator | Kd (in vitro) | Notes |
| Fura-2 | 145 nM | Ratiometric dye, widely used for quantitative measurements.[3] |
| Fluo-4 | 345 nM | High-fluorescence enhancement upon Ca²⁺ binding.[2] |
| Fluo-8E™ | ~230 nM | Enhanced brightness and longer signal retention.[2] |
| GCaMP6 | ~200-400 nM | Genetically encoded calcium indicator. |
Experimental Protocols
Protocol 1: Manipulation of Extracellular Calcium Concentration
This protocol describes how to modulate the extracellular calcium concentration to study its effects on cellular processes such as neuronal excitability or receptor activation.
Materials:
-
Calcium-free physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Stock solution of Calcium Diiodide Tetrahydrate (e.g., 1 M in ultrapure water)
-
Cell culture of interest (e.g., primary neurons, HEK293 cells)
-
Microplate reader or microscope for analysis
Procedure:
-
Prepare a series of physiological saline solutions with varying concentrations of Ca²⁺ by adding the appropriate volume of the Calcium Diiodide Tetrahydrate stock solution. For example, to achieve final concentrations of 0.5 mM, 1 mM, 1.5 mM, and 2 mM.
-
Wash the cultured cells twice with calcium-free saline solution to remove the existing calcium-containing medium.
-
Incubate the cells in the prepared saline solutions with different Ca²⁺ concentrations for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with an agonist or electrical stimulus if required by the experimental design.
-
Measure the cellular response. This could be changes in membrane potential, neurotransmitter release, or activation of a specific signaling pathway.[5][6]
Protocol 2: Induction of Intracellular Calcium Influx using a Calcium Ionophore
This protocol uses a calcium ionophore, such as A23187 or ionomycin, to create an artificial influx of extracellular calcium into the cytosol, bypassing normal physiological signaling pathways. This is useful for directly studying the downstream effects of elevated intracellular Ca²⁺.
Materials:
-
Physiological saline solution containing a known concentration of Ca²⁺ (prepared with Calcium Diiodide Tetrahydrate, e.g., 2 mM)
-
Calcium Ionophore (e.g., Ionomycin) stock solution (e.g., 10 mM in DMSO)
-
Cell culture of interest loaded with a fluorescent calcium indicator (see Protocol 3)
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare the physiological saline solution containing the desired extracellular Ca²⁺ concentration using the Calcium Diiodide Tetrahydrate stock solution.
-
Wash the cells (pre-loaded with a calcium indicator) with the prepared saline solution.
-
Acquire a baseline fluorescence reading for a few minutes to establish the resting intracellular Ca²⁺ level.
-
Add the calcium ionophore to the cells at a final concentration typically in the range of 1-10 µM.[7][8]
-
Immediately begin recording the fluorescence to measure the rapid increase in intracellular Ca²⁺.
-
Continue recording until the signal peaks and begins to decline.
Protocol 3: Measurement of Intracellular Calcium using Fluorescent Indicators
This protocol describes the general workflow for measuring changes in intracellular Ca²⁺ concentration using a fluorescent indicator.
Materials:
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127 (optional, to aid dye loading)
-
Physiological saline solution (with Ca²⁺ from Calcium Diiodide Tetrahydrate)
-
Cell culture of interest
-
Fluorescence imaging system (microscope with appropriate filters and camera)
Procedure:
-
Dye Loading:
-
Prepare a loading solution containing the fluorescent indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in physiological saline. A small amount of Pluronic F-127 (e.g., 0.02%) can be added to aid in dye solubilization.
-
Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells 2-3 times with the saline solution to remove excess dye.
-
Allow the cells to de-esterify the AM ester form of the dye for at least 30 minutes before imaging.[9]
-
-
Calcium Imaging:
-
Mount the cells on the fluorescence imaging system.
-
Acquire baseline fluorescence images for a few minutes.
-
Apply the experimental stimulus (e.g., agonist, electrical stimulation, or change in extracellular Ca²⁺ concentration).
-
Record the changes in fluorescence intensity over time.[10]
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Extract the fluorescence intensity values from the ROIs for each time point.
-
For non-ratiometric dyes like Fluo-4, calculate the change in fluorescence relative to the baseline (ΔF/F₀).[11]
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., 340nm/380nm). This ratio can then be converted to absolute Ca²⁺ concentrations using a calibration curve.[3][9]
-
Visualization of Pathways and Workflows
Signaling Pathway: Phospholipase C (PLC) Pathway
The Phospholipase C (PLC) pathway is a primary mechanism for releasing Ca²⁺ from intracellular stores.[1] An agonist binding to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) can activate PLC. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum and binds to IP₃ receptors, which are ligand-gated Ca²⁺ channels, causing the release of Ca²⁺ into the cytosol.[1]
Experimental Workflow: Calcium Imaging
The following diagram illustrates the general workflow for a calcium imaging experiment, from cell preparation to data analysis.
References
- 1. Calcium signaling - Wikipedia [en.wikipedia.org]
- 2. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 3. berthold.com [berthold.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Neurotransmitter Release (Section 1, Chapter 5) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 7. youtube.com [youtube.com]
- 8. Microscopy imaging of calcium ionophore-stimulated live cells [bio-protocol.org]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calcium imaging analysis – how far have we come? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Diiodide Tetrahydrate in Materials Science
For: Researchers, scientists, and drug development professionals.
Abstract
Calcium diiodide (CaI₂) and its tetrahydrate form are versatile compounds with emerging applications in advanced materials science. This document provides detailed application notes and experimental protocols for the use of calcium diiodide and related calcium-iodide-containing materials in three key areas: high-performance scintillators for radiation detection, electrolytes for next-generation calcium-ion batteries, and as a component in high-efficiency perovskite solar cells. The information is intended to provide researchers and professionals with the necessary details to replicate and build upon these findings.
Application in Scintillator Technology
Calcium iodide-based materials are gaining attention as highly efficient scintillators for the detection of ionizing radiation, offering high light yields and excellent energy resolution. These materials are particularly promising for applications in astroparticle physics, medical imaging, and homeland security.
Application Note: High-Light-Yield Calcium Iodide (CaI₂) and Doped Potassium Calcium Iodide (KCaI₃:Eu²⁺) Scintillators
Pure calcium iodide (CaI₂) has been identified as a scintillator with a remarkably high light yield.[1][2] Doping potassium calcium iodide with europium (KCaI₃:Eu²⁺) further enhances its scintillation properties, positioning it as a competitive material against traditional scintillators like NaI(Tl).[3] The partial substitution of calcium with strontium in KCaI₃:Eu²⁺ can further refine these properties.
Key Performance Characteristics:
The performance of CaI₂ and doped KCaI₃ scintillators is summarized in the table below, providing a comparative overview of their key scintillation properties.
| Scintillator Material | Light Yield (photons/MeV) | Energy Resolution at 662 keV (%) | Emission Wavelength (nm) | Reference |
| CaI₂ | ~107,000 | 3.2 | 410 | [2] |
| NaI(Tl) (for comparison) | ~39,600 | - | - | [4] |
| KCaI₃:Eu²⁺ | ~57,000 | 3.4 | - | [3] |
| KCa₀.₈Sr₀.₂I₃:Eu²⁺ | ~74,000 | 2.5 | - | [3] |
Experimental Protocol: Synthesis of KCaI₃:Eu²⁺ Single Crystals via the Bridgman-Stockbarger Method
This protocol outlines the general steps for growing KCaI₃:Eu²⁺ single crystals, a common technique for producing high-quality scintillator materials.
Materials:
-
Potassium iodide (KI) powder
-
Calcium iodide (CaI₂) powder
-
Europium(II) iodide (EuI₂) powder
-
Quartz ampoule
-
Bridgman-Stockbarger furnace
Procedure:
-
Precursor Preparation: Stoichiometric amounts of KI, CaI₂, and EuI₂ powders are thoroughly mixed in a glovebox under an inert atmosphere to prevent hydration and oxidation. The desired europium doping concentration is typically in the range of 0.5-5 mol%.
-
Ampoule Sealing: The mixed powder is loaded into a clean, dry quartz ampoule. The ampoule is then evacuated to a high vacuum and sealed using a torch.
-
Crystal Growth: a. The sealed ampoule is placed in a multi-zone Bridgman-Stockbarger furnace. b. The furnace is heated to a temperature above the melting point of the mixture (typically around 800-900 °C) to ensure complete melting and homogenization of the precursors. c. The ampoule is then slowly lowered through a temperature gradient. The cooling rate is critical and is typically in the range of 1-5 mm/hour to promote the growth of a single, high-quality crystal.
-
Cooling and Extraction: After the entire melt has solidified, the furnace is slowly cooled to room temperature over several hours to prevent thermal shock and cracking of the crystal. The single crystal is then carefully extracted from the ampoule.
Visualization: Scintillation Process Workflow
The following diagram illustrates the fundamental process of scintillation in a doped inorganic crystal upon interaction with ionizing radiation.
Caption: Workflow of the scintillation mechanism in a doped crystal.
Application in Calcium-Ion Battery Electrolytes
The development of rechargeable calcium-ion batteries (CIBs) is a promising "beyond-lithium" energy storage technology, driven by the high abundance and safety of calcium.[5] The formulation of the electrolyte is critical for enabling reversible calcium plating and stripping.
Application Note: Calcium Diiodide in Advanced Electrolytes
While not always the primary salt, the broader family of calcium salts is central to the development of CIB electrolytes. Recent research has focused on complex hydride salts like calcium monocarborane (Ca(CB₁₁H₁₂)₂) to achieve stable electrochemical performance.[6] These electrolytes are designed to have high ionic conductivity and a wide electrochemical stability window.
Key Performance Data for Calcium-Ion Battery Electrolytes:
The table below summarizes the performance of a promising calcium-ion battery electrolyte.
| Electrolyte Composition | Solvent | Ionic Conductivity (S/cm) | Coulombic Efficiency (%) | Anode | Reference |
| Ca(CB₁₁H₁₂)₂ | THF/DME | 4 x 10⁻³ | ~90 | Ca metal | [7] |
| Ca(BH₄)₂ / Ca(CB₁₁H₁₂)₂ (mixed salt) | THF | 1.5 x 10⁻³ - 4.5 x 10⁻³ | - | Ca metal | [8] |
Experimental Protocol: Preparation of a Ca(CB₁₁H₁₂)₂-based Electrolyte
This protocol describes the preparation of a Ca(CB₁₁H₁₂)₂ electrolyte in a tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) solvent mixture.
Materials:
-
Calcium monocarborane (Ca(CB₁₁H₁₂)₂) salt
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Argon-filled glovebox
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Environment: All steps must be performed inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm to prevent degradation of the electrolyte components.
-
Solvent Preparation: Use anhydrous THF and DME. If necessary, further dry the solvents over molecular sieves.
-
Electrolyte Formulation: a. Weigh the required amount of Ca(CB₁₁H₁₂)₂ salt in a clean, dry vial inside the glovebox. b. Prepare a 1:1 (v/v) mixture of THF and DME. c. Slowly add the solvent mixture to the vial containing the salt while stirring to achieve the desired concentration (e.g., 0.5 M). d. Continue stirring the solution for several hours at room temperature to ensure complete dissolution of the salt.
-
Storage: Store the prepared electrolyte in a sealed container inside the glovebox.
Visualization: Calcium-Ion Battery Operation
The following diagram illustrates the basic components and the movement of ions in a calcium-ion battery during the discharge cycle.
Caption: Schematic of a calcium-ion battery during discharge.
Application in Perovskite Solar Cells
Calcium-containing perovskite materials are being explored as stable and efficient light absorbers in next-generation solar cells. Specifically, calcium nitrogen iodide (Ca₃NI₃) has shown significant potential.[2][9]
Application Note: High-Efficiency Ca₃NI₃-Based Perovskite Solar Cells
A recently designed perovskite solar cell utilizing Ca₃NI₃ as the light-absorbing layer has demonstrated a remarkable power conversion efficiency (PCE).[10] This material is noted for its suitable bandgap, compositional stability, and heat resistance.[2][9]
Performance Metrics of a Ca₃NI₃-Based Perovskite Solar Cell:
The table below presents the key performance parameters of a simulated high-efficiency Ca₃NI₃ perovskite solar cell.
| Parameter | Value | Reference |
| Power Conversion Efficiency (PCE) | 31.31 % | [10] |
| Open-Circuit Voltage (V_oc) | 0.8793 V | [10] |
| Short-Circuit Current Density (J_sc) | 43.59 mA/cm² | [10] |
| Fill Factor (FF) | 81.68 % | [10] |
| Absorber Bandgap | 1.31 eV | [9] |
Experimental Protocol: Fabrication of a Perovskite Solar Cell (General Procedure)
This protocol provides a general outline for the fabrication of a perovskite solar cell, which can be adapted for a Ca₃NI₃ absorber layer. The process typically involves the sequential deposition of several layers onto a transparent conductive substrate.
Materials:
-
FTO (Fluorine-doped Tin Oxide) coated glass substrates
-
Electron Transport Layer (ETL) precursor (e.g., SnO₂ or CdS solution)
-
Perovskite precursor solution (e.g., Ca₃NI₃ dissolved in a suitable solvent)
-
Hole Transport Layer (HTL) precursor (e.g., Spiro-OMeTAD solution)
-
Metal for back contact (e.g., Gold or Aluminum)
-
Spin coater
-
Hotplate
-
Inert atmosphere glovebox
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Thoroughly clean the FTO-coated glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
ETL Deposition: a. Deposit the ETL (e.g., CdS) onto the FTO substrate using a suitable method like spin coating or chemical bath deposition. b. Anneal the ETL-coated substrate at the required temperature to form a uniform and crystalline layer.
-
Perovskite Layer Deposition (in a glovebox): a. Transfer the substrates into a nitrogen-filled glovebox. b. Spin-coat the Ca₃NI₃ precursor solution onto the ETL. The spin speed and duration are critical parameters that need to be optimized. c. During the spin coating, an anti-solvent is often dripped onto the substrate to induce rapid crystallization, resulting in a uniform and dense perovskite film. d. Anneal the perovskite film on a hotplate at a specific temperature (e.g., 100-150 °C) to remove residual solvent and complete the crystallization.
-
HTL Deposition: a. Spin-coat the HTL solution (e.g., Spiro-OMeTAD) on top of the perovskite layer.
-
Back Contact Deposition: a. Deposit the metal back contact (e.g., gold) onto the HTL using thermal evaporation through a shadow mask to define the active area of the solar cell.
Visualization: Perovskite Solar Cell Architecture
The following diagram shows the layered structure of a typical perovskite solar cell.
References
- 1. [1904.05993] High-light-yield calcium iodide (CaI2) scintillator for astroparticle physics [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Progress and prospects of electrolyte chemistry of calcium batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 8. perssongroup.lbl.gov [perssongroup.lbl.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
Application Note: Preparation and Standardization of Calcium Diiodide Tetrahydrate Standard Solutions
Introduction
Calcium diiodide (CaI₂) is an ionic compound used in various applications, including as a source of iodine in nutritional supplements and in photography.[1][2] Its tetrahydrate form, CaI₂·4H₂O, is a white, crystalline solid that is highly soluble in water.[1][3] The preparation of standard solutions with accurately known concentrations is crucial for quantitative analysis, protocol development, and quality control in research and drug development.
However, calcium diiodide tetrahydrate presents challenges in preparing standard solutions due to its properties. It is hygroscopic, meaning it readily absorbs moisture from the air, and it is also sensitive to light and carbon dioxide.[2][4] These characteristics can lead to inaccuracies when weighing the solute and can affect the stability of the solution. Therefore, it is essential not only to prepare the solution with care but also to standardize it against a primary standard to determine its precise molarity.
This document provides a detailed protocol for the preparation of a calcium diiodide tetrahydrate solution and a subsequent standardization procedure using Andrew's titration method with potassium iodate, a primary standard.
Physicochemical Properties and Data
Summarized below are the key properties of calcium diiodide tetrahydrate. This data is essential for handling the compound and for performing accurate calculations.
Table 1: Physicochemical Properties of Calcium Diiodide and its Tetrahydrate
| Property | Value | References |
| Chemical Formula | CaI₂·4H₂O | [3] |
| Molar Mass | 365.95 g/mol | [1][3] |
| Appearance | White to off-white/tan crystals or powder | [3][5] |
| Solubility (anhydrous) in Water | 66 g/100 mL at 20 °C; 81 g/100 mL at 100 °C | [1] |
| Solubility (anhydrous) in other solvents | Soluble in methanol, ethanol, and acetone | [6][7] |
| Stability | Hygroscopic (absorbs moisture from the air) | [2] |
| Light sensitive | [4] | |
| Absorbs CO₂ from the air, which can liberate iodine | [1] | |
| Incompatibilities | Strong oxidizing agents, strong acids | [7] |
Experimental Protocols
This section details the necessary materials and provides step-by-step protocols for the preparation and standardization of the calcium diiodide solution.
Materials and Equipment
-
Chemicals:
-
Calcium diiodide tetrahydrate (CaI₂·4H₂O)
-
Potassium iodate (KIO₃), primary standard grade, dried at 110°C
-
Concentrated Hydrochloric Acid (HCl)
-
Carbon Tetrachloride (CCl₄) or a suitable alternative immiscible organic solvent
-
Deionized or distilled water
-
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Volumetric flasks (e.g., 100 mL, 250 mL, 1000 mL)
-
Graduated cylinders
-
Beakers and Erlenmeyer flasks (glass-stoppered)
-
Volumetric pipettes (e.g., 10 mL, 25 mL)
-
Burette (50 mL, Class A)
-
Magnetic stirrer and stir bar
-
Fume hood
-
Protocol 1: Preparation of a ~0.1 M Calcium Diiodide Solution
This protocol describes how to prepare a solution with a nominal concentration. Due to the hygroscopic nature of CaI₂·4H₂O, the actual concentration must be determined via standardization.
-
Calculate Mass: To prepare 250 mL of a ~0.1 M solution, calculate the required mass of CaI₂·4H₂O:
-
Mass = Molarity × Volume × Molar Mass
-
Mass = 0.1 mol/L × 0.250 L × 365.95 g/mol = 9.15 g
-
-
Weighing: Quickly and accurately weigh approximately 9.15 g of calcium diiodide tetrahydrate on an analytical balance and record the exact mass. Minimize exposure to air to reduce moisture absorption.
-
Dissolution: Transfer the weighed solid into a 150 mL beaker. Add approximately 100 mL of deionized water and stir with a magnetic stirrer until the solid is completely dissolved.
-
Quantitative Transfer: Carefully transfer the solution from the beaker into a 250 mL Class A volumetric flask. Rinse the beaker several times with small volumes of deionized water and add the rinsings to the volumetric flask to ensure all the solute is transferred.
-
Dilution to Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogeneous.
-
Storage: Transfer the solution to a clean, amber glass bottle to protect it from light. Store in a cool, dark place. Label the bottle clearly with the chemical name, nominal concentration, and date of preparation.
Protocol 2: Standardization by Andrew's Titration
This protocol determines the exact concentration of the prepared calcium diiodide solution by titrating the iodide ions (I⁻) with a standard solution of potassium iodate (KIO₃).[8]
Principle: In the presence of concentrated hydrochloric acid, iodide ions are oxidized by iodate ions to form iodine monochloride (ICl).[8] The endpoint is reached when all the free iodine, which temporarily forms and gives a violet color to an immiscible organic layer, is converted to the pale yellow ICl.[8]
The overall reaction is: IO₃⁻ + 2I⁻ + 6H⁺ + 6Cl⁻ → 3ICl + 3H₂O
Procedure:
-
Prepare Standard 0.025 M KIO₃ Solution:
-
Accurately weigh approximately 1.3375 g of dried primary standard KIO₃ (Molar Mass = 214.00 g/mol ).
-
Dissolve it in deionized water and quantitatively transfer to a 250 mL volumetric flask.
-
Dilute to the mark and mix thoroughly.
-
Calculate the exact molarity of the KIO₃ solution.
-
-
Prepare the Analyte:
-
Titration:
-
Fill a clean burette with the standardized KIO₃ solution and record the initial volume.
-
Titrate the CaI₂ solution with the KIO₃ solution. Stopper and shake the flask vigorously after each addition.[8]
-
Initially, the CCl₄ layer will turn a deep violet color due to the formation of iodine (I₂).
-
As the titration nears the endpoint, the violet color will become paler. Add the KIO₃ dropwise at this stage.
-
The endpoint is the complete disappearance of the violet color from the CCl₄ layer.[8]
-
-
Repeat: Perform at least two more titrations to ensure precision.
-
Calculation:
-
From the reaction stoichiometry, 2 moles of I⁻ react with 1 mole of IO₃⁻.
-
Moles of IO₃⁻ = Molarity of KIO₃ × Volume of KIO₃ used (in L)
-
Moles of I⁻ in aliquot = Moles of IO₃⁻ × 2
-
Molarity of I⁻ = Moles of I⁻ / Volume of CaI₂ solution aliquot (in L)
-
Since 1 mole of CaI₂ contains 2 moles of I⁻, the Molarity of CaI₂ is half the Molarity of I⁻.
-
Molarity of CaI₂ = (Molarity of KIO₃ × Volume of KIO₃) / (Volume of CaI₂)
-
Data Management
Properly recording experimental data is essential for accurate concentration determination.
Table 2: Example Titration Data and Concentration Calculation
| Titration | Volume of CaI₂ Solution (mL) | Final Burette Reading (mL KIO₃) | Initial Burette Reading (mL KIO₃) | Volume of KIO₃ Used (mL) |
| 1 | 10.00 | 20.15 | 0.10 | 20.05 |
| 2 | 10.00 | 40.25 | 20.15 | 20.10 |
| 3 | 10.00 | 20.10 | 0.00 | 20.10 |
| Average | 20.08 |
-
Example Calculation:
-
Molarity of KIO₃ = 0.0250 M
-
Average Volume of KIO₃ = 20.08 mL = 0.02008 L
-
Volume of CaI₂ = 10.00 mL = 0.01000 L
-
Molarity of CaI₂ = (0.0250 M × 0.02008 L) / 0.01000 L = 0.0502 M
-
Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Workflow for the preparation of a nominal concentration calcium diiodide solution.
Caption: Workflow for the standardization of the calcium diiodide solution via titration.
References
- 1. Calcium iodide - Wikipedia [en.wikipedia.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. americanelements.com [americanelements.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. heegermaterials.com [heegermaterials.com]
- 6. chembk.com [chembk.com]
- 7. CALCIUM IODIDE | 10102-68-8 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Reaction Mechanisms Involving Calcium Diiodide Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction mechanisms involving calcium diiodide tetrahydrate, a versatile and cost-effective reagent in organic synthesis. The information presented is intended to guide researchers in leveraging this compound for efficient amide bond formation and other organometallic transformations.
Calcium-Catalyzed Direct Amidation of Carboxylic Esters
Calcium diiodide, in both its anhydrous and hydrated forms, serves as an efficient, environmentally benign, and economical catalyst for the direct amidation of unactivated carboxylic esters with primary amines.[1] This method offers a green alternative to traditional amidation procedures that often rely on expensive and toxic transition metal catalysts or stoichiometric activating agents.[1] The reaction proceeds chemoselectively with esters, leaving related carboxylic acids and amides unreacted.[1]
Reaction Mechanism
The catalytic cycle, as proposed based on related Lewis acid-catalyzed amidations, likely involves the coordination of the calcium ion to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine. The subsequent tetrahedral intermediate then collapses, eliminating an alcohol molecule and forming the amide bond, regenerating the calcium catalyst for the next cycle. The presence of water in calcium diiodide tetrahydrate does not inhibit the reaction, suggesting that the water molecules may be readily displaced by the ester and amine substrates or do not significantly interfere with the catalytic process.[1]
Experimental Protocol: General Procedure for Calcium Diiodide-Catalyzed Amidation
This protocol provides a general method for the synthesis of amides from carboxylic esters and primary amines using calcium diiodide tetrahydrate as a catalyst.
Materials:
-
Calcium diiodide tetrahydrate (CaI₂·4H₂O)
-
Carboxylic ester
-
Primary amine
-
Anhydrous toluene
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating and stirring apparatus (e.g., magnetic stir plate with heating mantle)
-
Solvents for extraction and purification (e.g., ethyl acetate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification apparatus (e.g., column chromatography setup with silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic ester (1.0 equiv.), the primary amine (1.3 equiv.), and calcium diiodide tetrahydrate (10 mol%).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.6 mL per 2.5 mmol of ester).
-
Reaction Conditions: Stir the reaction mixture at 110 °C. The reaction time will vary depending on the substrate, typically ranging from 4 hours for aliphatic esters to 8 hours for aromatic esters.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude amide product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to obtain the pure product.
Quantitative Data for Calcium Diiodide-Catalyzed Amidation
The following table summarizes the reaction conditions and yields for the amidation of various esters with benzylamine, catalyzed by calcium diiodide.
| Entry | Ester Substrate | Reaction Time (h) | Conversion (%)[1] | Isolated Yield (%)[1] |
| 1 | Methyl butyrate | 4 | 94 | 68 |
| 2 | Ethyl butyrate | 4 | 84 | 79 |
| 3 | Methyl benzoate | 8 | 82 | 64 |
| 4 | Ethyl benzoate | 8 | 80 | 77 |
| 5 | Benzyl benzoate | 8 | 83 | 80 |
| 6 | Methyl 4-methoxybenzoate | 8 | 45 | 38 |
| 7 | Ethyl hippurate | 4 | 100 | 88 |
| 8 | γ-Butyrolactone | 2 (at 50°C) | 91 | 85 |
Conditions: Ester (2.5 mmol), benzylamine (3.25 mmol), CaI₂ (0.25 mmol), anhydrous toluene (0.6 mL), 110 °C, unless otherwise noted.
Application in Drug Synthesis: Synthesis of an Alfuzosin Intermediate
A key step in the synthesis of the drug Alfuzosin, an α1-adrenergic receptor antagonist, involves an amidation reaction. The calcium diiodide-catalyzed method can be applied to efficiently synthesize an amide intermediate. For instance, the reaction between the methyl ester of tetrahydro-2-furanoic acid and N-methyl-1,3-diaminopropane proceeds quantitatively (100% conversion) at 25 °C in the presence of a CaI₂ catalyst.[1]
Mechanochemical Synthesis of Calcium Amide
Mechanochemistry offers a solvent-free and efficient route for the synthesis of calcium amides. Ball milling of calcium diiodide with a potassium amide salt results in a metathesis reaction, yielding the desired calcium amide complex. This method avoids the formation of calciate byproducts that can complicate solution-based syntheses.
Reaction Mechanism
The reaction proceeds through a solid-state metathesis reaction driven by the mechanical energy from ball milling. The high-energy collisions between the reactants facilitate the breaking and forming of ionic bonds, leading to the formation of the thermodynamically favored calcium amide and potassium iodide.
CaI₂ (s) + 2 KN(SiMe₃)₂ (s) → Ca[N(SiMe₃)₂]₂ (s) + 2 KI (s)
Experimental Protocol: Mechanochemical Synthesis of [Ca{N(SiMe₃)₂}₂]
This protocol describes the solvent-free synthesis of the calcium amide [Ca{N(SiMe₃)₂}₂] via ball milling.
Materials:
-
Calcium diiodide (CaI₂)
-
Potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂)
-
Ball mill (e.g., Retsch MM400 mixer mill or PM 100 planetary mill)
-
Stainless steel grinding jars and balls
-
Inert atmosphere glovebox
-
Anhydrous toluene for extraction
-
Standard filtration and solvent removal apparatus
Procedure:
-
Loading: Inside an inert atmosphere glovebox, load a stainless steel grinding jar with calcium diiodide (1.0 equiv.), potassium bis(trimethylsilyl)amide (2.0 equiv.), and stainless steel ball bearings.
-
Milling: Seal the jar and place it in the ball mill. Mill the mixture for a specified time and frequency. For example, milling for 10 minutes at 30 Hz in a mixer mill.
-
Extraction: After milling, return the jar to the glovebox. Transfer the resulting white powder to a flask and extract with anhydrous toluene.
-
Filtration and Concentration: Filter the toluene extract to remove the insoluble potassium iodide byproduct. Remove the solvent from the filtrate under reduced pressure to yield the crude calcium amide product.
-
Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent if required.
Quantitative Data for Mechanochemical Synthesis of [Ca{N(SiMe₃)₂}₂]
The following table illustrates the effect of reaction parameters on the yield of the calcium amide.
| Entry | CaI₂:KN(SiMe₃)₂ Ratio | Milling Time (min) | Milling Frequency (Hz) | Product Ratio ([Ca(amide)₂]:[KCa(amide)₃]) | Isolated Yield (%) |
| 1 | 1:2 | 10 | 30 | Mixture | - |
| 2 | 1:2 | 30 | 30 | 1:1 | - |
| 3 | 1:2 | 60 | 30 | >2:1 | - |
| 4 | 1:1 | 10 | 30 | Predominantly [Ca(amide)₂] | 68 |
| 5 | 1:1 | 30 | 30 | Predominantly [Ca(amide)₂] | 84 |
Visualizations
References
Application Note: Analytical Techniques for the Quantification of Calcium Diiodide Tetrahydrate (CaI₂·4H₂O)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Calcium diiodide (CaI₂) is a simple inorganic salt used in various applications, including as a source of iodine in pharmaceuticals and as a component in certain electrolytes. The tetrahydrate form (CaI₂·4H₂O) is a common state for this compound. Accurate quantification is critical for quality control, formulation development, and research purposes. This document provides detailed protocols for the analytical quantification of calcium diiodide tetrahydrate by determining its constituent components: Calcium (Ca²⁺), Iodide (I⁻), and water of hydration (H₂O).
A comprehensive approach involves the separate quantification of the cation, anion, and water content, which together confirm the identity, purity, and hydration state of the material. Both classical titrimetric methods and modern instrumental techniques are presented.
Method Selection Guide
Choosing the appropriate analytical technique depends on available instrumentation, required accuracy and precision, sample throughput needs, and the specific goals of the analysis (e.g., routine QC vs. impurity profiling).
Caption: Decision tree for selecting an analytical method.
General Experimental Workflow
The overall process from sample handling to the final purity calculation follows a structured path.
Caption: General workflow for sample analysis.
Experimental Protocols
Method 1: Quantification of Calcium (Ca²⁺) by Complexometric Titration
This method relies on the titration of calcium ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA).[1][2]
-
Principle: EDTA, a hexadentate ligand, forms a stable 1:1 complex with Ca²⁺ ions.[3] An indicator that also complexes with Ca²⁺, but less strongly than EDTA, is used to signal the endpoint. At the endpoint, all Ca²⁺ has been complexed by EDTA, causing a color change in the free indicator.[4] For calcium determination, a high pH is used to precipitate any interfering magnesium ions as Mg(OH)₂.[1]
-
Reagents & Equipment:
-
0.05 M EDTA solution, standardized
-
Primary standard Calcium Carbonate (CaCO₃)
-
Sodium Hydroxide (NaOH) solution (8 M)
-
Hydroxynaphthol blue or Calmagite indicator
-
Burette (50 mL), Pipettes (10 mL, 25 mL), Erlenmeyer flasks (250 mL)
-
Analytical balance, Magnetic stirrer
-
-
Protocol:
-
Sample Preparation: Accurately weigh approximately 0.5 g of calcium diiodide tetrahydrate, record the mass, and dissolve it in 100 mL of deionized water in a volumetric flask.
-
Titration Setup: Pipette a 25.00 mL aliquot of the sample solution into a 250 mL Erlenmeyer flask. Add approximately 50 mL of deionized water.
-
pH Adjustment: While stirring, add 2 mL of 8 M NaOH solution to bring the pH to approximately 12. This ensures that Ca²⁺ will be titrated effectively.[1]
-
Indicator: Add a small amount (approx. 30 mg) of hydroxynaphthol blue indicator to the flask. The solution should turn a wine-red color.[1]
-
Titration: Titrate the sample with the standardized 0.05 M EDTA solution. The endpoint is reached when the solution color changes from wine-red to a distinct sky blue.[3]
-
Replicates: Repeat the titration at least two more times for precision.
-
-
Calculation:
-
Moles of EDTA = M_EDTA × V_EDTA (L)
-
Moles of Ca²⁺ in aliquot = Moles of EDTA (due to 1:1 stoichiometry)[3]
-
Mass of Ca²⁺ in sample (g) = Moles Ca²⁺ × 40.08 g/mol × (Total Sample Volume / Aliquot Volume)
-
% Calcium (w/w) = (Mass of Ca²⁺ / Initial Sample Mass) × 100
-
Method 2: Quantification of Iodide (I⁻) by Argentometric (Fajans) Titration
This method uses precipitation titration with silver nitrate.
-
Principle: Silver ions (Ag⁺) from silver nitrate react with iodide ions (I⁻) to form a silver iodide (AgI) precipitate. The Fajans method uses an adsorption indicator, such as eosin, which is suitable for titrating iodide.[5] Before the endpoint, the AgI particles are negatively charged due to adsorbed I⁻. After the endpoint, excess Ag⁺ gives the particles a positive charge, which then adsorbs the anionic eosin dye, causing a sharp color change on the precipitate surface.[5][6]
-
Reagents & Equipment:
-
0.1 M Silver Nitrate (AgNO₃) solution, standardized
-
Eosin indicator solution (0.1% in ethanol)
-
Dextrin (to stabilize the colloid)
-
Burette (50 mL), Pipettes, Erlenmeyer flasks (250 mL)
-
Analytical balance
-
-
Protocol:
-
Sample Preparation: Accurately weigh approximately 0.4 g of calcium diiodide tetrahydrate, record the mass, and dissolve it in 100 mL of deionized water.
-
Titration Setup: Pipette a 25.00 mL aliquot of the sample solution into a 250 mL Erlenmeyer flask. Add a pinch of dextrin and 5-10 drops of eosin indicator.
-
Titration: Titrate with standardized 0.1 M AgNO₃ solution. Swirl the flask continuously to ensure proper mixing and observation of the precipitate.
-
Endpoint: The endpoint is marked by a distinct color change of the precipitate from a yellowish-white to a reddish-pink.[5]
-
Replicates: Repeat the titration at least two more times.
-
-
Calculation:
-
Moles of AgNO₃ = M_AgNO₃ × V_AgNO₃ (L)
-
Moles of I⁻ in aliquot = Moles of AgNO₃
-
Mass of I⁻ in sample (g) = Moles I⁻ × 126.9 g/mol × (Total Sample Volume / Aliquot Volume)
-
% Iodide (w/w) = (Mass of I⁻ / Initial Sample Mass) × 100
-
Method 3: Quantification of Water of Hydration by Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the mass of a sample as a function of temperature in a controlled atmosphere.[7] When calcium diiodide tetrahydrate is heated, it will lose its four molecules of water of hydration. This mass loss is recorded as a distinct step in the thermogram, which can be used to calculate the water content.[8]
-
Equipment:
-
Thermogravimetric Analyzer
-
Microbalance
-
Inert gas supply (e.g., Nitrogen)
-
-
Protocol:
-
Calibration: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of calcium diiodide tetrahydrate into the TGA sample pan.
-
Analysis: Heat the sample from ambient temperature to approximately 300°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram. Identify the mass loss step corresponding to the dehydration. The theoretical mass loss for four water molecules from CaI₂·4H₂O is approximately 19.6%.
-
-
Calculation:
-
% Water (w/w) = (Mass Loss from Dehydration / Initial Sample Mass) × 100
-
Summary of Analytical Techniques
The table below summarizes and compares the described analytical methods.
| Parameter | Complexometric Titration (Ca²⁺) | Argentometric Titration (I⁻) | TGA (H₂O) | ICP-OES (Ca²⁺) | Ion Chromatography (I⁻) |
| Principle | Chelation with EDTA[4] | Precipitation with AgNO₃[9] | Mass loss upon heating[7] | Atomic Emission Spectrometry[10] | Ion-exchange separation[11] |
| Key Advantage | High accuracy, low cost | High accuracy, reliable | Direct measurement of water | High sensitivity, multi-element capability[12] | High specificity, low detection limits[13][14] |
| Key Disadvantage | Potential interference from other metals | Light sensitive reagent (AgNO₃) | Requires specialized instrument | High capital cost, matrix effects[15] | High capital cost, requires standards |
| Typical Precision (%RSD) | < 1% | < 1% | 1-2% | < 2%[16] | < 2%[14] |
| Primary Use | Assay and purity | Assay and purity | Determination of hydrate form | Assay and trace metal impurities | Assay and anionic impurities |
Validation and Interpretation
For use in regulated environments, these methods must be validated according to guidelines from bodies like the ICH.[17] Key validation parameters include:
-
Accuracy: Closeness of the measured value to the true value.
-
Precision: Agreement between replicate measurements.[17]
-
Specificity: Ability to measure the analyte without interference.
-
Linearity: Proportionality of the signal to the analyte concentration over a range.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.[18][19]
By combining the results from the quantification of calcium, iodide, and water, the overall purity and stoichiometry of the calcium diiodide tetrahydrate sample can be determined. For example, a pure sample should yield experimental weight percentages close to the theoretical values: 10.95% Ca²⁺, 69.34% I⁻, and 19.69% H₂O.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. researchgate.net [researchgate.net]
- 3. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Argentometry - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. ebatco.com [ebatco.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. metrohm.com [metrohm.com]
- 12. Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Improving Sensitivity, Accuracy, and Reliability of Iodine Determination using Ion Chromatography - AnalyteGuru [thermofisher.com]
- 15. jostchemical.com [jostchemical.com]
- 16. researchgate.net [researchgate.net]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. wjarr.com [wjarr.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Calcium Diiodide Tetrahydrate in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium diiodide (CaI₂) is an inorganic compound that serves as a source of both calcium and iodide ions. In biomedical research, its tetrahydrate form (CaI₂·4H₂O) is particularly relevant due to its high solubility in water, which facilitates its use in various biological applications. The primary utility of calcium diiodide tetrahydrate in a research context stems from its role as an efficient provider of iodide, an essential element for thyroid hormone synthesis.[1] Consequently, its applications are predominantly centered around thyroid-related studies, including the investigation of iodine deficiency disorders, the efficacy of iodine supplementation, and as a protective agent against radioactive iodine exposure.
While less common than potassium iodide in clinical settings, calcium iodide is an effective source of bioavailable iodine for supporting thyroid gland function.[1] This document provides detailed application notes and experimental protocols for the use of calcium diiodide tetrahydrate in biomedical research, with a focus on its application in thyroid studies.
Physicochemical Properties
A summary of the key physicochemical properties of calcium diiodide and its tetrahydrate form is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | CaI₂·4H₂O | [] |
| Molecular Weight | 365.95 g/mol | [] |
| Appearance | White to pale yellow crystals or powder | [3] |
| Solubility | Freely soluble in water and alcohol | [4] |
| CAS Number | 13640-62-5 | [5] |
Applications in Biomedical Research
The principal application of calcium diiodide tetrahydrate in biomedical research is as a source of stable iodine for studies related to thyroid physiology and pathology.
Investigation of Thyroid Hormone Synthesis and Iodine Metabolism
Calcium diiodide can be utilized in both in vitro and in vivo models to study the uptake and metabolism of iodine by the thyroid gland.[6][7] As iodine is a critical component of thyroid hormones—thyroxine (T4) and triiodothyronine (T3)—calcium diiodide serves as a valuable tool for researchers investigating the mechanisms of hormone synthesis and the effects of iodine supplementation on thyroid function.[1]
Model for Studying Iodine Deficiency Disorders
Researchers can use diets deficient in iodine and supplement with known quantities of calcium diiodide to create animal models of iodine deficiency. These models are instrumental in studying the pathological consequences of inadequate iodine intake, such as goiter and hypothyroidism, and for evaluating the efficacy of different iodine supplementation strategies.
Thyroid Blocking in Radioiodine Exposure Studies
In research involving radioactive isotopes of iodine (e.g., ¹³¹I), it is crucial to protect the thyroid gland from accumulating radioactivity. Administration of a stable iodine source, such as calcium diiodide, can competitively inhibit the uptake of radioiodine by the thyroid. A study on the related compound, calcium iodate, has demonstrated its effectiveness as a radioiodine blocker in rats.[8][9] This principle is directly applicable to calcium diiodide.
Experimental Protocols
Protocol 1: In Vivo Thyroid Radioiodine Uptake Blocking Assay in a Rat Model
This protocol is adapted from a study on calcium iodate and is intended to assess the efficacy of calcium diiodide tetrahydrate in blocking the uptake of radioactive iodine by the thyroid gland in a rat model.[8][9]
Materials:
-
Calcium diiodide tetrahydrate (CaI₂·4H₂O)
-
Radioactive iodine (e.g., ¹³¹I)
-
Wistar rats (male, 8-10 weeks old)
-
Distilled water
-
Oral gavage needles
-
Gamma counter or similar radiation detection instrument
Procedure:
-
Animal Acclimatization: Acclimatize Wistar rats to laboratory conditions for at least one week prior to the experiment. Provide standard chow and water ad libitum.
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of calcium diiodide tetrahydrate in distilled water at a concentration calculated to deliver the desired dose of stable iodine.
-
Prepare a solution of ¹³¹I in a suitable vehicle for oral administration. The activity should be sufficient for detection but as low as reasonably achievable.
-
-
Animal Dosing:
-
Monitoring Radioiodine Uptake:
-
At various time points after ¹³¹I administration (e.g., 24 hours, and then daily for up to 14 days), measure the whole-body retention (WBR) of ¹³¹I using a gamma counter.[8][9]
-
To measure thyroid-specific uptake, at the end of the study, euthanize the animals, carefully dissect the thyroid gland, and measure the radioactivity in the gland.
-
-
Data Analysis:
-
Calculate the percentage of ¹³¹I uptake in the thyroid for both control and treated groups.
-
Compare the uptake between the groups to determine the blocking efficacy of calcium diiodide.
-
Quantitative Data from a Related Study:
The following table summarizes the results from a study using calcium iodate, which provides an indication of the expected efficacy of an iodine-based salt in blocking radioiodine uptake.
| Treatment Group | Mean Thyroidal ¹³¹I Uptake (% of administered dose) at 24h |
| Control (¹³¹I only) | ~15% |
| KIO₃ (Potassium Iodate) | <1% |
| Ca(IO₃)₂ (Calcium Iodate) | <1% |
Data adapted from a study on calcium iodate in rats, demonstrating a significant reduction in radioiodine uptake with stable iodine administration.[8][9]
Signaling Pathway and Experimental Workflow Visualizations
Thyroid Hormone Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of thyroid hormones and highlights the essential role of iodide.
Caption: Iodide uptake and its role in thyroid hormone synthesis.
Experimental Workflow for Radioiodine Uptake Blocking Assay
The diagram below outlines the experimental workflow for the in vivo radioiodine uptake blocking assay.
Caption: Workflow for in vivo radioiodine uptake blocking assay.
Conclusion
Calcium diiodide tetrahydrate is a valuable research tool, primarily for studies involving the thyroid gland. Its utility as a readily bioavailable source of iodide allows for its application in a range of experimental contexts, from fundamental studies of iodine metabolism to the development of protective strategies against radioiodine exposure. The protocols and information provided herein are intended to serve as a guide for researchers and professionals in the field of biomedical and pharmaceutical research.
References
- 1. caringsunshine.com [caringsunshine.com]
- 3. Patient Safety - Contrast Material [radiologyinfo.org]
- 4. Calcium iodide hydrate 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Calcium iodide - Wikipedia [en.wikipedia.org]
- 6. [The stimulation by calcium of the thyroidal iodine metabolism fits into the scheme of "stimulus-secretion coupling" (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of calcium on thyroid function - Enlighten Theses [theses.gla.ac.uk]
- 8. Calcium iodate-another effective blocker of radioiodine uptake by the thyroid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
handling and storage procedures for calcium diiodide tetrahydrate in a lab setting
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed procedures for the safe handling and storage of calcium diiodide tetrahydrate (CaI₂·4H₂O) in a laboratory environment. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Product Information and Physical Properties
Calcium diiodide tetrahydrate is a colorless to yellowish-white crystalline solid. It is a deliquescent salt, meaning it readily absorbs moisture from the air, and is also sensitive to light.[1][2] Upon exposure to air, it can slowly react with oxygen and carbon dioxide, leading to the liberation of iodine, which may impart a faint yellow color to the substance.[1]
Quantitative Data Summary
While specific quantitative data for the tetrahydrate form is limited, the properties of the closely related anhydrous calcium diiodide provide valuable insights.
| Property | Value | Notes |
| Molecular Formula | CaI₂·4H₂O | For the tetrahydrate form.[] |
| Molecular Weight | 365.95 g/mol | For the tetrahydrate form.[1] |
| Melting Point | 779 °C (1,434 °F; 1,052 K) | For the anhydrous form.[1] |
| Boiling Point | 1,100 °C (2,010 °F; 1,370 K) | For the anhydrous form.[1] |
| Density | 3.956 g/cm³ | For the anhydrous form.[1] |
| Solubility in Water | 64.6 g/100 mL (0 °C)66 g/100 mL (20 °C)81 g/100 mL (100 °C) | Data for the anhydrous form. Highly soluble.[1] |
| Solubility in other solvents | Soluble in methanol, ethanol, and acetone.[4][5] Insoluble in ether.[4] | General solubility noted for the anhydrous form. |
Health and Safety Information
Calcium diiodide tetrahydrate is classified as a skin and eye irritant.[4] Inhalation may cause respiratory tract irritation.[6] Chronic exposure to iodides can lead to "iodism," with symptoms including salivation, nasal discharge, and skin rashes.[7] Ingestion of large amounts may cause gastrointestinal irritation.[6][7]
Hazard Identification:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
Experimental Protocols
General Handling and Storage Protocol
This protocol outlines the standard procedures for handling and storing calcium diiodide tetrahydrate in a laboratory setting to minimize risks and prevent degradation of the compound.
Materials:
-
Calcium diiodide tetrahydrate
-
Spatula
-
Weighing boat
-
Tightly sealed, opaque container
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
Procedure:
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.[7] Ensure an eyewash station and safety shower are readily accessible.[8]
-
Personal Protective Equipment: Before handling, don appropriate PPE, including safety goggles with side shields, nitrile gloves, and a lab coat.[8]
-
Dispensing:
-
Storage:
-
Cleanup:
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
Protocol for Preparation of an Aqueous Solution
This protocol provides a general method for preparing an aqueous solution of calcium diiodide tetrahydrate.
Materials:
-
Calcium diiodide tetrahydrate
-
Deionized water
-
Volumetric flask with a stopper
-
Beaker
-
Glass stirring rod
-
Magnetic stirrer and stir bar (optional)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Put on all required PPE as outlined in the general handling protocol.
-
Weighing: Accurately weigh the desired amount of calcium diiodide tetrahydrate using an analytical balance.
-
Dissolution:
-
Transfer the weighed solid into a beaker containing a portion of the total required volume of deionized water.
-
Stir the mixture with a glass stirring rod or use a magnetic stirrer until the solid is completely dissolved. Calcium diiodide is highly soluble in water.[1]
-
-
Transfer: Carefully transfer the solution from the beaker into a volumetric flask of the appropriate size.
-
Dilution: Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer. Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: If the solution is not for immediate use, store it in a tightly sealed, light-protected container.
Visualizations
Diagram 1: Handling and Storage Workflow
Caption: Workflow for handling and storage of calcium diiodide tetrahydrate.
Diagram 2: Chemical Stability and Incompatibility
References
Application Notes and Protocols: The Role of Calcium Diiodide Tetrahydrate in Photography and Imaging
Introduction
Calcium diiodide (CaI₂) is an ionic compound of calcium and iodine. The tetrahydrate form (CaI₂·4H₂O) is a colorless, deliquescent solid highly soluble in water. While historical and modern imaging techniques extensively utilize iodine-containing compounds, specific and detailed protocols for the use of calcium diiodide tetrahydrate are not widely documented in mainstream literature. However, based on the established roles of other iodide salts in historical photography and the principles of iodinated contrast media in medical imaging, we can infer its potential applications and provide generalized protocols.
These notes are intended for researchers, scientists, and drug development professionals interested in the fundamental principles of imaging technologies and the potential applications of simple iodide salts.
Section 1: Application in Historical Photographic Processes
In early photographic methods, the primary role of iodide salts was to react with silver nitrate to form light-sensitive silver iodide. While potassium iodide was more commonly cited in historical manuals, calcium iodide could serve a similar function due to the reactivity of the iodide ion.
The Calotype Process
The calotype process, invented by William Henry Fox Talbot in the 1840s, was a foundational negative-positive process using paper sensitized with silver iodide.
Workflow for the Calotype Process
Caption: Workflow of the Calotype photographic process.
Experimental Protocol (Generalized for Calcium Iodide)
-
Preparation of Iodized Paper:
-
Prepare a 2.5% (w/v) solution of calcium diiodide tetrahydrate in deionized water.
-
Immerse a sheet of high-quality writing paper in the solution for 2-3 minutes.
-
Hang the paper to dry in a dark room.
-
-
Sensitization:
-
Prepare a 6% (w/v) solution of silver nitrate in deionized water.
-
Under safelight conditions, float the iodized paper on the surface of the silver nitrate solution for 3-5 minutes. This will form a layer of light-sensitive silver iodide.
-
Dry the paper in the dark.
-
-
Exposure:
-
Place the sensitized paper in a camera and expose it to light. Exposure times will vary depending on lighting conditions.
-
-
Development:
-
Prepare a developing solution of gallic acid and silver nitrate.
-
Immerse the exposed paper in the developer until the image reaches the desired density.
-
-
Fixing:
-
Wash the developed negative in water.
-
Immerse the negative in a 10% (w/v) solution of sodium thiosulfate (hypo) to remove the unexposed silver iodide.
-
Wash the final negative thoroughly in running water and allow it to dry.
-
The Wet Collodion Process
The wet collodion process, developed in the 1850s, offered greater detail and sensitivity than the calotype. A soluble iodide is dissolved in collodion, which is then coated onto a glass plate and sensitized in a silver nitrate bath.
Experimental Protocol (Generalized for Calcium Iodide)
-
Collodion Preparation:
-
Prepare a collodion solution (a syrupy solution of nitrocellulose in ether and alcohol).
-
Dissolve calcium diiodide in the collodion to a concentration of approximately 1-2% (w/v).
-
-
Plate Coating and Sensitization:
-
In a darkroom, pour the iodized collodion onto a clean glass plate, allowing it to flow evenly across the surface.
-
Immerse the coated plate in a silver nitrate bath (typically 7-10% w/v) for 3-5 minutes. A chemical reaction will form a creamy-white layer of silver iodide.
-
-
Exposure and Development:
-
While still wet, place the plate in a holder, expose it in a camera, and then develop the latent image using a developer such as pyrogallic acid or ferrous sulfate.
-
-
Fixing:
-
Fix the image using sodium thiosulfate or potassium cyanide to produce a stable negative.
-
Section 2: Application in Medical Imaging
In modern medical imaging, particularly X-ray and computed tomography (CT), iodine's high atomic number makes it an excellent contrast agent by attenuating X-rays. Modern contrast media use complex, organically bound iodine to reduce toxicity. While simple inorganic salts like calcium iodide are not used directly in patients due to their toxicity and high osmolality, they are foundational to the principle of iodinated contrast.
Principle of Iodinated X-ray Contrast Agents
The effectiveness of an iodinated contrast agent is dependent on the concentration of iodine delivered to the tissue of interest.
Logical Relationship of Iodinated Contrast in CT Imaging
Caption: Principle of iodinated X-ray contrast enhancement.
While calcium diiodide tetrahydrate is not used directly, some formulations of non-ionic contrast media include calcium salts as additives to maintain physiological electrolyte balance, which can reduce certain side effects.
Example Formulation of a Non-ionic Contrast Medium with Calcium Additive
| Component | Concentration Range | Purpose |
| Non-ionic Iodinated Contrast Agent (e.g., Iohexol, Iodixanol) | 150-500 mg I/mL | Primary contrast agent |
| Sodium Chloride | 15-75 mM | Maintain physiological osmolality |
| Calcium Chloride | 0.05-0.8 mM | Electrolyte balance, reduce cardiac side effects |
| Tromethamine | 1-4 mg/mL | Buffer |
| Edetate Calcium Disodium | 0.1-0.6 mg/mL | Chelating agent for stability |
| Water for Injection | q.s. | Vehicle |
Note: This table presents data from patents for modern contrast media and uses calcium chloride, not calcium iodide, as the additive.
Section 3: Data Presentation
Quantitative data for the specific use of calcium diiodide tetrahydrate in these applications is scarce. The following tables are illustrative, based on the general principles of the processes.
Table 1: Comparison of Iodide Salts in a Hypothetical Calotype Sensitizing Solution
| Iodide Salt | Molecular Weight ( g/mol ) | Concentration for 2.5% Solution (g/L) | Molar Concentration of Iodide (M) |
| Potassium Iodide (KI) | 166.00 | 25.0 | 0.151 |
| Ammonium Iodide (NH₄I) | 144.94 | 25.0 | 0.173 |
| Calcium Diiodide (CaI₂) (anhydrous) | 293.89 | 25.0 | 0.170 |
| Calcium Diiodide Tetrahydrate (CaI₂·4H₂O) | 365.95 | 25.0 | 0.137 |
This table illustrates the different molar concentrations of the iodide ion when using the same percentage weight solution of various iodide salts.
Table 2: Properties of Illustrative Iodinated Contrast Media Components
| Compound | Role | Iodine Content (% by weight) | Osmolality (mOsm/kg H₂O) |
| Calcium Diiodide (in solution) | Hypothetical Contrast Agent | ~86% (anhydrous) | Very High |
| Iohexol (non-ionic monomer) | Actual Contrast Agent | 46.4% | 322 - 844 |
| Iodixanol (non-ionic dimer) | Actual Contrast Agent | 49.1% | 290 |
This table highlights why simple ionic salts like calcium iodide are not used as modern contrast agents due to their high osmolality compared to complex organic molecules.
While direct, detailed applications and protocols for calcium diiodide tetrahydrate in photography and imaging are not well-documented, its chemical properties as a soluble iodide salt suggest its potential utility in historical photographic processes as a substitute for more commonly used iodide salts. In modern medical imaging, its role is precluded by the development of safer, more complex organic iodinated molecules, although the fundamental principle of using iodine for X-ray attenuation remains the same. Further research could explore niche applications where a simple, soluble iodide source like calcium diiodide tetrahydrate might be advantageous.
Troubleshooting & Optimization
common issues with calcium diiodide tetrahydrate stability and degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common stability and degradation issues associated with calcium diiodide tetrahydrate (CaI₂·4H₂O).
Frequently Asked Questions (FAQs)
Q1: What is calcium diiodide tetrahydrate and what are its primary stability concerns?
Calcium diiodide tetrahydrate is the hydrated salt of calcium and iodine. It is a colorless to yellowish-white crystalline solid that is highly soluble in water. Its primary stability concerns are its hygroscopic nature (tendency to absorb moisture from the air), sensitivity to light, and reaction with atmospheric carbon dioxide.[1][2] These factors can lead to degradation of the compound, compromising experimental results.
Q2: How should I properly store calcium diiodide tetrahydrate to minimize degradation?
To ensure its stability, calcium diiodide tetrahydrate should be stored in a tightly sealed container in a cool, dry, and dark place.[3][4] It should be kept away from incompatible materials such as strong oxidizing agents.[2] The storage area should be well-ventilated. For transportation, the material should be protected from rain and sunlight.[2]
Q3: What are the visible signs of calcium diiodide tetrahydrate degradation?
The most common sign of degradation is the appearance of a faint yellow color in the normally white solid.[1][2] This discoloration is due to the liberation of free iodine, which occurs when the compound reacts with oxygen and carbon dioxide in the air.[1] In solution, a yellowish or brownish tint indicates the presence of free iodine.
Q4: What are the primary degradation products of calcium diiodide tetrahydrate?
Upon exposure to air and moisture, calcium diiodide tetrahydrate slowly reacts with oxygen and carbon dioxide. This process liberates elemental iodine (I₂), which is responsible for the yellow discoloration.[1] The reaction also forms calcium carbonate. In the presence of strong acids, it can decompose to form hydrogen iodide.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of calcium diiodide tetrahydrate in experiments.
Issue 1: The solid calcium diiodide tetrahydrate has turned yellow.
-
Cause: This indicates partial decomposition of the salt and the formation of elemental iodine due to exposure to air (oxygen and carbon dioxide) and/or light.[1][2]
-
Solution: For non-critical applications, the material may still be usable, but the purity is compromised. For sensitive experiments, especially those involving cellular signaling or precise ion concentrations, using a fresh, unopened container is strongly recommended. The purity of the material can be assessed using the analytical methods described in the "Experimental Protocols" section.
Issue 2: An aqueous solution of calcium diiodide appears yellow or brown immediately after preparation.
-
Cause: This suggests that the starting material was already partially degraded, or the solvent used was not properly de-gassed, leading to oxidation of the iodide ions.
-
Solution:
-
Always use high-purity, de-gassed water (e.g., by boiling and cooling under an inert gas like argon or nitrogen) to prepare solutions.
-
Prepare solutions fresh for each experiment.
-
If a slight yellow color persists, a very small amount of a reducing agent like sodium thiosulfate can be added to quench the free iodine, but this may interfere with downstream applications and should be used with caution.
-
Issue 3: Inconsistent results in calcium signaling experiments.
-
Cause: The liberation of free iodine and the presence of other degradation products can interfere with cellular processes and fluorescent indicators used to measure intracellular calcium. The actual concentration of Ca²⁺ and I⁻ ions may be lower than calculated due to salt degradation.
-
Solution:
-
Verify Purity: Regularly check the purity of your calcium diiodide stock.
-
Inert Atmosphere: Prepare solutions and conduct experiments under an inert atmosphere whenever possible.
-
Fresh Solutions: Always use freshly prepared solutions from a high-purity, properly stored solid.
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with calcium diiodide tetrahydrate.
Caption: Troubleshooting workflow for calcium diiodide issues.
Quantitative Data on Iodide Stability
| Factor Investigated | Conditions | Compound | Matrix | Iodine Loss (%) | Reference |
| Humidity | High Humidity Storage | Potassium Iodide | Salt | 30% to 98% | [5] |
| Heat | Frying Temperatures | Iodized Salt | Salt | 11.75% to 29.04% | [6] |
| Light & Heat | Ambient Exposure | Iodized Salt | Salt | Significant reduction | [6] |
| Packaging | Solid low-density polyethylene bags vs. open | Potassium Iodide | Salt | 10-15% loss (in bags over 6 months) | [7] |
Note: This data is for iodide in salt and should be considered illustrative of general iodide stability trends. Degradation rates for pure calcium diiodide tetrahydrate may vary.
Experimental Protocols
Protocol 1: Stability Testing of Calcium Diiodide Tetrahydrate
This protocol is synthesized from general ICH guidelines for stability testing of drug substances.[3][4][8]
1. Objective: To evaluate the stability of a single batch of calcium diiodide tetrahydrate under various environmental conditions over time.
2. Materials:
-
Calcium diiodide tetrahydrate (test sample)
-
Environmental chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Photostability chamber
-
Inert gas (Argon or Nitrogen)
-
Amber, tightly sealed glass vials
-
Analytical equipment for iodide quantification (e.g., titration setup, ion chromatograph)
3. Procedure:
-
Sample Preparation: Aliquot the test sample into multiple amber glass vials. For each condition, prepare enough vials for all time points. Purge the headspace of each vial with an inert gas before sealing.
-
Control Sample: Store a set of vials at a control condition (e.g., -20°C) to represent the baseline.
-
Storage Conditions: Place the vials in the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: Expose to a light source as per ICH Q1B guidelines.
-
-
Testing Schedule: Pull samples for analysis at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).
-
Analysis: At each time point, perform the following tests:
-
Appearance: Visually inspect for color change.
-
Iodide Assay: Quantify the iodide content using a validated method (see Protocol 2).
-
Degradation Products: Identify and quantify any significant degradation products (e.g., free iodine).
-
4. Acceptance Criteria: A significant change is defined as a failure to meet the specification for iodide content (e.g., remains within 95-105% of the initial value) or a significant change in appearance.
Experimental Workflow for Stability Testing
Caption: Workflow for a typical stability study of CaI₂·4H₂O.
Protocol 2: Quantification of Iodide Content by Titration
This method is adapted from standard pharmacopeial methods for iodide assay.[9][10]
1. Principle: This method uses a redox titration. Iodide (I⁻) is oxidized to iodine (I₂) by a known excess of an oxidizing agent (e.g., potassium iodate). The remaining oxidizing agent is then determined by adding potassium iodide, which it converts to iodine. Finally, the total liberated iodine is titrated with a standard solution of sodium thiosulfate.
2. Reagents:
-
0.1 M Sodium Thiosulfate (Na₂S₂O₃) volumetric standard
-
Potassium Iodate (KIO₃)
-
Potassium Iodide (KI)
-
Sulfuric Acid (dilute)
-
Starch indicator solution
-
Carbon Tetrachloride or Chloroform
3. Procedure:
-
Accurately weigh a quantity of the calcium diiodide tetrahydrate sample and dissolve it in a known volume of purified water in a 500-ml iodine flask.
-
Add 10 ml of carbon tetrachloride (or chloroform) to the flask.
-
Add a precise volume of a standard potassium iodate solution and an excess of dilute sulfuric acid.
-
Stopper the flask and shake well. Allow it to stand in the dark for 10-30 minutes.
-
Carefully add an excess of potassium iodide solution.
-
Titrate the liberated iodine with standardized 0.1 M sodium thiosulfate.
-
As the endpoint approaches (the solution becomes pale yellow), add a few drops of starch indicator solution. The solution will turn blue-black.
-
Continue the titration until the blue color disappears. Record the volume of titrant used.
-
Perform a blank titration (without the sample) to standardize the reagents.
-
Calculation: The iodide content is calculated based on the difference between the blank and sample titrations.
Role in Signaling Pathways
Calcium diiodide is not a direct participant in signaling pathways but serves as a source of calcium ions (Ca²⁺), which are critical second messengers in virtually all cells.[11][12] The stability of the calcium diiodide solution is paramount because the integrity of Ca²⁺ signaling depends on precise control over intracellular calcium concentrations.
Degradation of the calcium diiodide can:
-
Alter Ion Concentration: Reduce the effective concentration of Ca²⁺, leading to weaker or non-existent downstream signals.
-
Introduce Interferences: Liberated iodine (I₂) is an oxidizing agent and can non-specifically modify proteins and lipids, disrupting cellular function and interfering with fluorescent probes used to monitor Ca²⁺ levels.
The diagram below shows a generalized Ca²⁺ signaling pathway, emphasizing the critical entry point of extracellular calcium, which could be supplied by a calcium diiodide solution in an experimental setting.
Generalized Calcium Signaling Pathway
Caption: Generalized Ca²⁺ signaling pathway.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Differential modulation by Ca2+ of iodide transport processes in a cultured rat thyroid cell strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. brjac.com.br [brjac.com.br]
- 5. ijsred.com [ijsred.com]
- 6. Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erpublication.org [erpublication.org]
- 8. criver.com [criver.com]
- 9. Determination of Iodine Value | Pharmaguideline [pharmaguideline.com]
- 10. metrohm.com [metrohm.com]
- 11. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Calcium Diiodide Tetrahydrate
Welcome to the technical support center for the purification of calcium diiodide tetrahydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification methods, troubleshooting potential issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial calcium diiodide tetrahydrate?
A1: Commercial grades of calcium diiodide can contain several impurities. Due to its hygroscopic nature, excess water is a common impurity. Decomposition due to exposure to air and light can lead to the formation of elemental iodine (I₂), which imparts a yellow or brownish color to the salt.[1] Other potential impurities can include calcium carbonate, resulting from the reaction of calcium hydroxide with atmospheric carbon dioxide, and trace amounts of other halide salts.
Q2: Why has my calcium diiodide tetrahydrate turned yellow or brown?
A2: The discoloration of calcium diiodide tetrahydrate is primarily due to the oxidation of iodide ions (I⁻) to elemental iodine (I₂) by atmospheric oxygen. This process is accelerated by exposure to light and moisture. The liberated iodine is responsible for the characteristic yellow to brown color of impure samples.[1]
Q3: What are the key safety precautions to take when handling calcium diiodide?
A3: Calcium diiodide is hygroscopic and light-sensitive, so it should be handled in a dry, inert atmosphere (e.g., in a glovebox) as much as possible. Avoid inhalation of dust and contact with skin and eyes. It is incompatible with strong oxidizing agents and strong acids. When heating, be aware of potential decomposition, which can release iodine vapor.
Q4: How should I store purified calcium diiodide tetrahydrate?
A4: To prevent degradation, purified calcium diiodide tetrahydrate should be stored in a tightly sealed, opaque container to protect it from moisture and light. Storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize oxidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty dissolving the salt in acetone. | 1. The acetone may contain too much water, reducing the solubility of the anhydrous salt. 2. The salt may have significant insoluble impurities (e.g., calcium carbonate). | 1. Use anhydrous acetone for dissolution. 2. Filter the solution after dissolution to remove any insoluble material. |
| The purified salt is still discolored (yellow/brown). | 1. Incomplete removal of elemental iodine during purification. 2. Decomposition of the salt during the drying process due to excessive heat or exposure to air. | 1. Ensure thorough washing of the crystals with cold diethyl ether to remove residual iodine. 2. Dry the purified crystals under vacuum at a low temperature to prevent thermal decomposition. |
| Low yield of purified crystals. | 1. Using an excessive amount of acetone for dissolution, leading to a less saturated solution. 2. Premature crystallization during filtration. 3. Incomplete precipitation by diethyl ether. | 1. Use the minimum amount of warm acetone required to dissolve the salt completely. 2. Warm the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. 3. Add diethyl ether slowly with stirring until precipitation is complete. Cool the mixture to maximize crystal formation. |
| The purified salt quickly becomes sticky or deliquesces. | 1. The salt is highly hygroscopic and is absorbing moisture from the air. 2. Incomplete drying of the purified crystals. | 1. Handle the purified salt in a dry atmosphere (e.g., a glovebox or under a stream of dry inert gas). 2. Ensure the crystals are thoroughly dried under vacuum and immediately transferred to a tightly sealed container for storage. |
Experimental Protocols
Recrystallization of Calcium Diiodide Tetrahydrate from Acetone/Diethyl Ether
This method is effective for removing elemental iodine and other soluble impurities.
Materials:
-
Impure calcium diiodide tetrahydrate
-
Anhydrous acetone
-
Anhydrous diethyl ether
-
Schlenk flask or similar inert atmosphere glassware
-
Filter funnel and filter paper
-
Vacuum pump
Procedure:
-
Dissolution: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the impure calcium diiodide tetrahydrate. Gently warm the flask while adding a minimal amount of anhydrous acetone to dissolve the salt completely.
-
Filtration (Optional): If insoluble impurities are present, perform a hot filtration under an inert atmosphere to remove them.
-
Precipitation: Slowly add anhydrous diethyl ether to the acetone solution with continuous stirring. The calcium diiodide will precipitate as it is less soluble in the acetone/ether mixture.
-
Crystallization: Continue adding diethyl ether until the precipitation appears complete. To maximize the yield, cool the mixture in an ice bath for 30 minutes.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration under an inert atmosphere.
-
Washing: Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Quantitative Data
The purity of the calcium diiodide can be assessed by determining the percentage of calcium and iodide. The following table provides theoretical and acceptable ranges for high-purity calcium diiodide tetrahydrate.
| Parameter | Theoretical Value (%) | Acceptable Range for High Purity (%) | Analytical Method |
| Calcium (Ca²⁺) | 10.95 | 10.8 - 11.1 | Complexometric titration with EDTA |
| Iodide (I⁻) | 69.34 | 68.5 - 69.5 | Potentiometric titration with silver nitrate |
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of calcium diiodide tetrahydrate.
Troubleshooting Logic for Discolored Product
Caption: Troubleshooting guide for a discolored final product.
References
Technical Support Center: Optimizing Experiments with Calcium Diiodide Tetrahydrate
Welcome to the technical support center for optimizing reaction conditions with calcium diiodide tetrahydrate (CaI₂·4H₂O). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during experiments involving calcium diiodide tetrahydrate.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Degradation of Calcium Diiodide Tetrahydrate: The reagent is hygroscopic, light-sensitive, and can react with carbon dioxide in the air. This degradation can lead to a yellowing of the compound due to the formation of free iodine and reduced reactivity.[1][2] | Ensure Proper Storage and Handling: Store CaI₂·4H₂O in a tightly sealed, opaque container in a cool, dry, and dark place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). Visually Inspect the Reagent: Before use, check for any yellow discoloration. A faint yellow color may indicate some degradation, while a pronounced yellow or brown color suggests significant decomposition, and a fresh batch of the reagent should be used. |
| Inadequate Solvent Purity: Residual water in the solvent can react with and deactivate the calcium diiodide tetrahydrate, especially in moisture-sensitive reactions. | Use Anhydrous Solvents: For reactions sensitive to moisture, use freshly dried and distilled solvents. Solvents should be stored over molecular sieves or other appropriate drying agents. | |
| Suboptimal Reaction Temperature: The reaction may have a specific temperature range for optimal performance. | Optimize Reaction Temperature: Conduct small-scale experiments at various temperatures to determine the optimal condition for your specific reaction. | |
| Inconsistent Results | Variability in Reagent Quality: The hydration state and purity of calcium diiodide tetrahydrate can vary between batches. | Standardize Reagent: If possible, use the same batch of the reagent for a series of related experiments. If a new batch is used, it is advisable to run a small-scale control experiment to verify its reactivity. |
| Atmospheric Contamination: Exposure to air and humidity during the reaction setup can lead to inconsistent results. | Employ Air-Free Techniques: For sensitive reactions, use Schlenk lines or a glovebox to handle the reagent and set up the reaction under an inert atmosphere. | |
| Formation of Colored Impurities in the Reaction Mixture | Liberation of Free Iodine: Calcium iodide can slowly react with oxygen and carbon dioxide from the air, which liberates iodine and can color the reaction mixture.[1][2] | Degas Solvents and Use Inert Atmosphere: Before adding the reagent, degas the solvent and maintain a positive pressure of an inert gas throughout the experiment. |
| Side Reactions: The iodide ion can participate in unwanted side reactions, particularly under oxidative conditions. | Control Reaction Conditions: Carefully control the reaction temperature and atmosphere. Consider the use of antioxidants if compatible with the reaction chemistry. |
Frequently Asked Questions (FAQs)
1. How should I properly store and handle calcium diiodide tetrahydrate?
Calcium diiodide tetrahydrate is a hygroscopic and light-sensitive solid.[1] To maintain its integrity, it should be stored in a tightly sealed, opaque container in a cool, dark, and dry environment. A desiccator is highly recommended for storage. For reactions that are sensitive to air and moisture, handling should be performed in a glovebox or under an inert atmosphere.
2. My calcium diiodide tetrahydrate has turned yellow. Can I still use it?
A yellow discoloration indicates the liberation of free iodine due to decomposition, which can be caused by exposure to light, air, or moisture.[1][2] For most applications, especially those requiring high purity and reactivity, it is recommended to use a fresh, white to off-white sample. The presence of iodine can lead to unpredictable side reactions and lower yields.
3. What are the most suitable solvents for reactions with calcium diiodide tetrahydrate?
Calcium diiodide is soluble in water, acetone, and alcohols.[1] For moisture-sensitive applications, anhydrous polar aprotic solvents such as acetone or acetonitrile are often used. The choice of solvent should always be guided by the specific requirements of the reaction being performed.
4. Can calcium diiodide be used as a catalyst?
Yes, calcium salts, in general, can function as Lewis acid catalysts in various organic transformations.[3] The calcium ion can coordinate with Lewis basic sites on organic molecules, thereby activating them for subsequent reactions. The effectiveness of calcium diiodide as a Lewis acid will depend on the specific reaction conditions.
5. Are there any common side reactions to be aware of when using iodide salts in organic synthesis?
Iodide ions are good nucleophiles and can participate in substitution reactions. In the presence of oxidizing agents, iodide can be oxidized to iodine, which can lead to unwanted iodination of substrates or other side reactions.
Experimental Protocols
While specific protocols for calcium diiodide tetrahydrate are not abundant in the literature, its properties are very similar to other iodide salts used in established reactions. The following are detailed methodologies for key experiments where calcium diiodide could be employed, with considerations for its specific properties.
Protocol 1: Finkelstein Reaction (Halogen Exchange)
The Finkelstein reaction is a classic Sₙ2 reaction that converts an alkyl chloride or bromide to an alkyl iodide.[2][4]
Reaction Scheme: R-Cl + 2 NaI → R-I + NaCl (s) (Calcium diiodide can be used as an alternative source of iodide ions)
Materials:
-
Alkyl chloride or bromide
-
Calcium diiodide tetrahydrate (CaI₂·4H₂O)
-
Anhydrous Acetone (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkyl chloride or bromide (1.0 eq).
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous acetone. Then, add calcium diiodide tetrahydrate (0.6 eq, as it provides two iodide ions).
-
Reaction Conditions: Attach the reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The formation of a precipitate (calcium chloride or bromide) will be observed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the precipitated calcium salt and wash it with a small amount of cold acetone.
-
Purification: Combine the filtrate and washings. Remove the acetone under reduced pressure. The resulting crude alkyl iodide can be purified by distillation or column chromatography.
Troubleshooting:
-
Low Conversion: Increase the reaction time or use a higher boiling point solvent like DMF (ensure it's anhydrous). Ensure the calcium diiodide is of high purity.
-
Side Product Formation: Lower the reaction temperature to minimize elimination reactions, especially with secondary alkyl halides.
Protocol 2: Calcium-Based Lewis Acid Catalysis (General Guideline)
Calcium salts can catalyze various organic reactions, such as Diels-Alder or Mukaiyama aldol reactions.[3]
General Procedure:
-
Catalyst Preparation: Dry the calcium diiodide tetrahydrate under vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove surface moisture without decomposing the hydrate.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the substrate in an anhydrous aprotic solvent (e.g., dichloromethane, toluene, or acetonitrile).
-
Catalyst Loading: Add the dried calcium diiodide tetrahydrate (typically 5-20 mol%).
-
Addition of Second Reactant: Cool the mixture to the desired reaction temperature (e.g., 0 °C or -78 °C) before adding the second reactant dropwise.
-
Monitoring and Work-up: Monitor the reaction by TLC or other appropriate methods. Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride or water).
-
Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, crystallization, or distillation.
Troubleshooting:
-
No Catalytic Activity: The catalyst may be "wet". Ensure it is properly dried. Increase the catalyst loading.
-
Complex Product Mixture: Lower the reaction temperature to improve selectivity. Screen different solvents.
Visualizations
Signaling Pathway: Thyroid Hormone Synthesis
Calcium diiodide serves as a source of iodide, which is essential for the synthesis of thyroid hormones.[5][6][7] The following diagram illustrates the key steps in this biological pathway.
Caption: Iodide uptake and thyroid hormone synthesis pathway.
Experimental Workflow: Handling Air- and Moisture-Sensitive Reagents
This workflow outlines the general procedure for setting up a reaction with an air- and moisture-sensitive reagent like calcium diiodide tetrahydrate using a Schlenk line.
Caption: Workflow for handling sensitive reagents.
Logical Relationship: Troubleshooting Low Yield
This diagram illustrates a logical approach to troubleshooting low product yield in a reaction involving calcium diiodide tetrahydrate.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Calcium iodide - Wikipedia [en.wikipedia.org]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. byjus.com [byjus.com]
- 5. inorganic chemistry - Obtaining calcium iodide from calcium and iodine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. caringsunshine.com [caringsunshine.com]
identifying and removing common impurities in calcium diiodide tetrahydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium diiodide tetrahydrate (CaI₂·4H₂O). The information provided addresses common issues related to impurities and their removal.
Troubleshooting Guides
This section offers step-by-step guidance to resolve specific problems encountered during the handling and purification of calcium diiodide tetrahydrate.
Issue 1: The calcium diiodide tetrahydrate powder has a yellow or brownish tint.
-
Possible Cause: This discoloration is often due to the presence of free iodine (I₂), which can form upon exposure of the iodide salt to light and air.[1]
-
Troubleshooting Steps:
-
Minimize Exposure: Handle and store calcium diiodide tetrahydrate in a cool, dark place, and minimize its exposure to atmospheric oxygen.
-
Purification: If the discoloration is significant, purification by recrystallization is recommended to remove the free iodine. (See Experimental Protocols for a detailed procedure).
-
Inert Atmosphere: For highly sensitive experiments, handle the material under an inert atmosphere (e.g., in a glovebox) to prevent further oxidation.
-
Issue 2: The calcium diiodide tetrahydrate solution is turbid or contains insoluble particles.
-
Possible Cause 1: Formation of calcium carbonate (CaCO₃) due to the absorption of atmospheric carbon dioxide. Calcium diiodide is hygroscopic and its aqueous solutions can absorb CO₂.
-
Troubleshooting Steps for Calcium Carbonate:
-
Filtration: For immediate use in applications where small amounts of carbonate are tolerable, the solution can be filtered through a fine-porosity filter paper or a membrane filter to remove the insoluble carbonate.
-
Acidification (with caution): In some applications, careful, dropwise addition of a dilute acid (e.g., hydroiodic acid, HI) can dissolve the carbonate. This should only be done if the added acid does not interfere with subsequent experimental steps.
-
Recrystallization: For high-purity requirements, recrystallization of the solid calcium diiodide tetrahydrate is the most effective method to remove carbonate impurities.
-
-
Possible Cause 2: Presence of other insoluble impurities from the manufacturing process.
-
Troubleshooting Steps for Other Insolubles:
-
Hot Filtration: During the recrystallization process, a hot filtration step can be incorporated to remove any insoluble particulate matter before the crystallization is induced.
-
Issue 3: Difficulty in achieving crystallization during the purification process.
-
Possible Cause 1: The solution is not sufficiently saturated.
-
Troubleshooting Steps:
-
Solvent Evaporation: Carefully evaporate some of the solvent to increase the concentration of the calcium diiodide.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a small crystal of pure calcium diiodide tetrahydrate to the solution to act as a seed for crystal growth.
-
-
-
Possible Cause 2: The cooling process is too rapid, leading to oiling out instead of crystallization.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can help to slow down the cooling rate.
-
Solvent Adjustment: If oiling out persists, reheat the solution and add a small amount of the more soluble solvent (acetone in an acetone/diethyl ether system) to prevent premature precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial calcium diiodide tetrahydrate?
A1: The most common impurities are typically free iodine, resulting from oxidation, and calcium carbonate, formed by the reaction with atmospheric carbon dioxide.[1] Trace amounts of other halides (like chlorides), sulfates, and various metal ions may also be present depending on the grade of the chemical. A certificate of analysis for a high-purity grade indicates potential metal impurities such as sodium, zinc, magnesium, cadmium, aluminum, strontium, potassium, barium, iron, lead, and copper.
Q2: How can I quantitatively determine the level of free iodine impurity?
A2: The free iodine content can be determined by iodometric titration. This involves dissolving a known weight of the calcium diiodide tetrahydrate in water and titrating the solution with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The endpoint is marked by the disappearance of the blue color.
Q3: What is a reliable method to test for the presence of carbonate impurities?
A3: A simple qualitative test involves treating a small sample of the solid or its aqueous solution with a dilute acid (e.g., hydrochloric acid). The effervescence (fizzing) of a colorless, odorless gas, which turns limewater (a saturated solution of calcium hydroxide) milky, indicates the presence of carbonate ions.
Q4: What is the recommended procedure for drying purified calcium diiodide tetrahydrate?
A4: As a hydrated salt, heating to high temperatures can lead to the loss of water of hydration and potentially decomposition. A recommended method for drying is to use a desiccator under vacuum with a strong desiccant, such as phosphorus pentoxide (P₄O₁₀) or concentrated sulfuric acid. This method removes excess surface moisture without driving off the waters of hydration.
Quantitative Data
The following table summarizes the typical specifications for a high-purity grade of calcium diiodide, indicating the maximum allowable levels of common impurities.
| Impurity | Maximum Allowable Level |
| Insoluble Matter | < 0.005 % |
| Sodium (Na) | < 0.01 % |
| Zinc (Zn) | < 0.005 % |
| Magnesium (Mg) | < 0.005 % |
| Cadmium (Cd) | < 0.005 % |
| Aluminum (Al) | < 0.01 % |
| Strontium (Sr) | < 0.01 % |
| Potassium (K) | < 0.01 % |
| Barium (Ba) | < 0.005 % |
| Iron (Fe) | < 0.01 % |
| Lead (Pb) | < 0.01 % |
| Copper (Cu) | < 0.01 % |
Data sourced from a representative Certificate of Analysis for Calcium Iodide, anhydrous, 99.5% (metals basis).[2]
Experimental Protocols
1. Quantitative Determination of Free Iodine by Iodometric Titration
-
Principle: Free iodine (I₂) reacts with sodium thiosulfate in a redox reaction.
-
Reagents:
-
Standardized 0.01 M Sodium Thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Deionized water
-
-
Procedure:
-
Accurately weigh approximately 1.0 g of the calcium diiodide tetrahydrate sample.
-
Dissolve the sample in 50 mL of deionized water in an Erlenmeyer flask.
-
Add 2 mL of the 1% starch indicator solution. If free iodine is present, the solution will turn a blue-black color.
-
Titrate the solution with the standardized 0.01 M sodium thiosulfate solution until the blue color disappears completely.
-
Record the volume of the titrant used.
-
Calculate the percentage of free iodine in the sample.
-
2. Purification of Calcium Diiodide Tetrahydrate by Recrystallization
-
Principle: This method relies on the difference in solubility of calcium diiodide and its impurities in a given solvent system at different temperatures. Acetone is a good solvent for calcium diiodide, while diethyl ether is a non-solvent, making this pair suitable for recrystallization.
-
Reagents and Equipment:
-
Acetone (reagent grade, dry)
-
Diethyl ether (reagent grade, dry)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
-
Procedure:
-
Place the impure calcium diiodide tetrahydrate in an Erlenmeyer flask.
-
Add a minimal amount of warm acetone to dissolve the solid completely. Gentle heating may be necessary.
-
If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, warm Erlenmeyer flask.
-
Allow the solution to cool to room temperature.
-
Slowly add diethyl ether dropwise to the acetone solution while swirling, until a slight turbidity persists.
-
If excessive precipitation occurs, add a few drops of acetone to redissolve the solid and obtain a clear, saturated solution.
-
Cover the flask and allow it to stand undisturbed at room temperature for crystallization to begin.
-
Once crystal formation is evident, the flask can be placed in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Dry the crystals in a desiccator under vacuum over a suitable desiccant.
-
Visualizations
Caption: Workflow for identifying and removing common impurities in calcium diiodide tetrahydrate.
References
troubleshooting unexpected results in reactions with calcium diiodide tetrahydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during experiments involving calcium diiodide tetrahydrate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions with calcium diiodide tetrahydrate in a question-and-answer format.
Issue 1: Unexpected Yellowing of the Reagent or Reaction Mixture
Question: My calcium diiodide tetrahydrate, which is supposed to be a white solid, has a yellow tint. What causes this, and how can it affect my experiment?
Answer: The faint yellow color of impure calcium diiodide tetrahydrate samples is due to the liberation of iodine.[1] This occurs when the iodide ions are oxidized.
Possible Causes:
-
Exposure to Air: Calcium diiodide can slowly react with oxygen and carbon dioxide in the air, which leads to the release of iodine.[1][2]
-
Exposure to Light: The compound is light-sensitive, and exposure can cause decomposition and the formation of iodine.[2][3][4][5]
-
Moisture: As a hygroscopic and deliquescent substance, it readily absorbs moisture from the air.[2][3][4] This can facilitate the oxidation process.
Impact on Experiments: The presence of free iodine can lead to unwanted side reactions, act as an unintended catalyst, or interfere with analytical measurements, leading to inconsistent and unreliable results.
Solutions:
-
Proper Storage: Store calcium diiodide tetrahydrate in a tightly sealed container in a cool, dry, and dark place to protect it from moisture, air, and light.[3][4][5]
-
Inert Atmosphere: For highly sensitive reactions, handle the reagent under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture.[6]
-
Purity Check: If the material is noticeably yellow, its purity should be assessed before use.
Issue 2: Inconsistent Reaction Yields or Rates
Question: I am observing significant variability in my reaction yields and rates when using calcium diiodide tetrahydrate from different batches or even the same batch over time. What could be the cause?
Answer: Inconsistent results are often linked to the purity and integrity of the calcium diiodide tetrahydrate, which can be compromised by its hygroscopic nature.
Possible Causes:
-
Water Content: Being a tetrahydrate, the compound naturally contains water. However, its hygroscopic nature means it can absorb additional moisture from the atmosphere.[2][3] This alters the molar concentration of the reagent, leading to inaccurate stoichiometry in your reactions.
-
Degradation: As mentioned in the previous issue, exposure to air, light, and moisture can cause the compound to decompose, reducing the amount of active calcium diiodide available for the reaction.[1][2][4][5]
-
Impurities: The presence of impurities from manufacturing or degradation can inhibit or catalyze the reaction in unforeseen ways.
Solutions:
-
Controlled Handling: Minimize the time the container is open to the atmosphere. Use in a well-ventilated area or under an inert atmosphere.[4][6]
-
Fresh Reagent: Use a freshly opened container of calcium diiodide tetrahydrate for critical experiments.
-
Quantification of Water Content: For highly sensitive applications, the water content of the reagent can be determined using methods like Karl Fischer titration to allow for more accurate mass calculations.
Issue 3: Formation of an Unexpected Precipitate
Question: I am observing the formation of an insoluble precipitate in my aqueous reaction mixture containing calcium diiodide, even though it is expected to be highly soluble. Why is this happening?
Answer: While calcium diiodide is very soluble in water, the formation of a precipitate suggests a reaction is occurring that produces an insoluble calcium salt.[1]
Possible Causes:
-
pH Changes: The pH of the solution can significantly impact the solubility of calcium salts.[7][8] If the reaction conditions cause a shift in pH, less soluble calcium compounds, such as calcium phosphate or calcium carbonate, may precipitate.[7][9]
-
Reaction with Bicarbonate: Calcium diiodide can absorb carbon dioxide from the air, which in an aqueous solution can form bicarbonate and lead to the precipitation of calcium carbonate.[1][2]
-
Contaminants in Reactants or Solvents: The presence of contaminating anions (e.g., phosphates, sulfates, or carbonates) in other reagents or the solvent can lead to the precipitation of the corresponding insoluble calcium salts.
Solutions:
-
Control pH: Buffer the reaction mixture to maintain a pH where all calcium species are expected to remain soluble.
-
Use High-Purity Solvents and Reagents: Ensure that all components of the reaction mixture are free from contaminating ions.
-
Degas Solvents: To prevent the absorption of atmospheric CO2, use degassed solvents, especially in pH-sensitive reactions.
Issue 4: Evidence of Unwanted Oxidation-Reduction Reactions
Question: My reaction is showing signs of unexpected redox activity. Could the calcium diiodide be involved?
Answer: Yes, the iodide ion in calcium diiodide can be oxidized, and this can initiate or participate in unwanted redox reactions.
Possible Causes:
-
Incompatible Reagents: Calcium diiodide is incompatible with strong oxidizing agents.[2][3] The iodide ion can be readily oxidized to iodine by these agents.[10]
-
Dissolved Oxygen: In some cases, particularly in the presence of catalysts or under certain pH conditions, dissolved oxygen in the solvent can be sufficient to oxidize the iodide.
-
Thermal Decomposition: At elevated temperatures, calcium diiodide may decompose, potentially producing reactive species. Hazardous decomposition products include hydrogen iodide.[3][4][6]
Solutions:
-
Review Reagent Compatibility: Ensure that no strong oxidizing agents are present in the reaction mixture unless they are intended reactants.
-
Use Degassed Solvents: Removing dissolved oxygen by sparging with an inert gas (e.g., nitrogen or argon) can prevent unwanted oxidation.
-
Maintain Temperature Control: Avoid excessive heating of the reaction unless specified by the protocol.
Data Presentation
Physical and Chemical Properties of Calcium Diiodide
| Property | Anhydrous (CaI₂) | Tetrahydrate (CaI₂·4H₂O) |
| Molar Mass | 293.887 g/mol [11] | 365.95 g/mol [12] |
| Appearance | White to pale yellow crystalline solid[11][13] | White to off-white crystals or powder[12][13] |
| Melting Point | 779 °C[2][11][14] | 783 °C[12] |
| Boiling Point | 1100 °C[2][11][14] | 1100 °C[12] |
| Density | 3.956 g/cm³[1][12] | Not specified |
| Solubility in Water | 66 g/100 mL (20 °C)[1] | Highly soluble[1] |
| Other Solubilities | Soluble in methanol, ethanol, and acetone; insoluble in ether[2][14] | Soluble in alcohols[1] |
| Sensitivity | Hygroscopic; sensitive to air, light, and moisture[2][5][14] | Hygroscopic; sensitive to air and light[3][4] |
Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Actions |
| Yellowing of Reagent | Exposure to air, light, or moisture leading to iodine formation.[1][2] | Store in a cool, dark, dry place in a tightly sealed container.[3][4][5] |
| Inconsistent Yields | Variable water content due to hygroscopicity; degradation of the reagent.[2][3] | Handle in a dry/inert atmosphere; use fresh reagent.[4][6] |
| Unexpected Precipitate | pH changes; reaction with atmospheric CO₂ or contaminating anions.[1][2][7][8] | Buffer the reaction; use high-purity, degassed solvents. |
| Unwanted Redox Reactions | Incompatibility with oxidizing agents; dissolved oxygen.[2][3] | Check reagent compatibility; use degassed solvents. |
Experimental Protocols
Protocol 1: General Procedure for a Finkelstein Reaction
The Finkelstein reaction is a classic example of a halide exchange where an alkyl chloride or bromide is converted to an alkyl iodide. Calcium diiodide can be a source of iodide ions for this type of reaction.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry acetone.
-
Addition of Calcium Diiodide: Add the required molar equivalent of fresh calcium diiodide tetrahydrate to the acetone. Stir the mixture under a nitrogen atmosphere until the salt is fully dissolved.
-
Addition of Substrate: Add the alkyl chloride or bromide to the solution.
-
Reaction: Heat the mixture to reflux and maintain for the time determined for the specific substrate. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). A precipitate of calcium chloride or bromide will form as the reaction proceeds.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid calcium chloride/bromide. The filtrate containing the product can then be concentrated and purified by standard methods such as distillation or chromatography.
Protocol 2: Qualitative Purity Check for Iodide Content
This protocol can be used to quickly assess if a significant amount of iodide has been oxidized to iodine.
-
Sample Preparation: Dissolve a small amount (approx. 50 mg) of the calcium diiodide tetrahydrate in 5 mL of deionized water.
-
Visual Inspection: Observe the color of the solution. A colorless solution indicates minimal oxidation. A yellow or brown tint suggests the presence of free iodine.
-
Starch Test: Add 2-3 drops of a freshly prepared starch solution to the calcium diiodide solution. The immediate formation of a deep blue-black color indicates the presence of iodine, confirming that the reagent has undergone some level of degradation.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues with calcium diiodide.
Degradation Pathway of Calcium Diiodide Tetrahydrate
Caption: The degradation pathway of calcium diiodide upon exposure to environmental factors.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling calcium diiodide tetrahydrate? A1: You should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][15] Handle the compound in a well-ventilated area to avoid inhaling dust.[3][4][6] It can cause skin and eye irritation.[6][14]
Q2: How should I dispose of waste calcium diiodide? A2: Dispose of calcium diiodide tetrahydrate and its containers in accordance with federal, state, and local regulations.[3] It should be treated as chemical waste and not disposed of in regular trash or down the drain.
Q3: Is calcium diiodide tetrahydrate considered a hazardous material for transport? A3: According to the safety data sheets, it is generally not regulated as a hazardous material for transport.[3]
Q4: What are the known incompatibilities of calcium diiodide tetrahydrate? A4: It is incompatible with strong oxidizing agents and strong acids.[2][3] It can also react with bromine trifluoride, chlorine trifluoride, and certain metallic salts.[4]
Q5: Can I use anhydrous calcium diiodide and the tetrahydrate form interchangeably? A5: No, not without adjusting the mass used. The tetrahydrate form contains a significant amount of water by mass (approximately 19.7%). When substituting one for the other, you must account for the difference in molar mass to ensure the correct stoichiometry of iodide ions in your reaction.
References
- 1. Calcium iodide - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. CALCIUM IODIDE TETRAHYDRATE | CAS#:13640-62-5 | Chemsrc [chemsrc.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemos.de [chemos.de]
- 7. researchgate.net [researchgate.net]
- 8. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. WebElements Periodic Table » Calcium » calcium diiodide [winter.group.shef.ac.uk]
- 12. americanelements.com [americanelements.com]
- 13. cymitquimica.com [cymitquimica.com]
- 14. CALCIUM IODIDE | 10102-68-8 [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reactions with Calcium Diiodide Tetrahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of chemical reactions involving calcium diiodide tetrahydrate.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low when using calcium diiodide tetrahydrate. What are the most common causes?
A1: Low yields in reactions involving calcium diiodide tetrahydrate can often be attributed to its hygroscopic and sensitive nature. Key factors include:
-
Moisture Contamination: Calcium diiodide tetrahydrate is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This excess water can interfere with many organic reactions, particularly those involving organometallic intermediates or water-sensitive functional groups.
-
Reagent Degradation: The compound is sensitive to light and air. Prolonged exposure can lead to the liberation of iodine, indicated by a faint yellow color, which reduces the amount of active reagent available for the desired reaction.[1] It can also react with carbon dioxide in the air.[1]
-
Improper Storage and Handling: Storing the reagent in a poorly sealed container or in a humid environment will lead to degradation and hydration changes.
-
Reaction Conditions: Suboptimal reaction temperature, solvent, or reaction time can significantly impact the yield.
Q2: How should I properly store and handle calcium diiodide tetrahydrate to ensure its quality?
A2: To maintain the integrity of your calcium diiodide tetrahydrate, adhere to the following storage and handling procedures:
-
Storage: Keep the reagent in a tightly sealed container, preferably in a desiccator with a suitable drying agent. Store it in a cool, dark, and dry place to protect it from light, moisture, and heat.
-
Handling: Whenever possible, handle the compound in an inert atmosphere, such as a glove box, to minimize exposure to air and humidity. If a glove box is unavailable, work quickly and ensure your glassware is thoroughly dried.
Q3: What is the role of the "tetrahydrate" (four water molecules) in the reactivity of calcium diiodide?
A3: The four water molecules in the crystal lattice of calcium diiodide tetrahydrate can influence its reactivity in several ways:
-
Solubility: The water of hydration can affect the solubility of the salt in different organic solvents.
-
Reaction Mechanism: In some reactions, the water molecules may participate in the reaction mechanism, either beneficially or detrimentally. For reactions sensitive to water, such as Grignard-type or Barbier reactions, the presence of this water can be a significant issue, potentially quenching reactive intermediates. For other reactions, it might act as a proton source or a ligand.
Q4: Can I use anhydrous calcium diiodide instead of the tetrahydrate form?
A4: Yes, and for moisture-sensitive reactions, the anhydrous form is often preferred. However, if you only have the tetrahydrate form, you may need to dry it before use. This can be achieved by heating under vacuum, but care must be taken to avoid decomposition.
Q5: In what types of reactions is calcium diiodide tetrahydrate typically used?
A5: While specific documented uses are not as common as for other metal iodides, based on its chemical properties, calcium diiodide can be employed in reactions such as:
-
Finkelstein Reaction: This is a halogen exchange reaction where an alkyl chloride or bromide is converted to an alkyl iodide. The iodide from calcium diiodide acts as the nucleophile.
-
Barbier-type Reactions: Calcium can be used to form organocalcium compounds in situ, which then react with carbonyl compounds, similar to the Grignard reaction.[2][3] However, the presence of water in the tetrahydrate form can be problematic for this application.
-
As a Lewis Acid Catalyst: Calcium salts can act as Lewis acids in various organic transformations.
Troubleshooting Guide for Low Reaction Yields
This guide addresses specific issues you may encounter during your experiments with calcium diiodide tetrahydrate.
| Problem | Possible Cause | Recommended Solution |
| Reaction fails to initiate or proceeds very slowly. | 1. Inactive Reagent: The calcium diiodide tetrahydrate may have degraded due to improper storage. | 1a. Use a fresh bottle of the reagent. 1b. Check for a yellow discoloration, which indicates iodine formation and reagent decomposition. |
| 2. Insufficient Activation (for Barbier-type reactions): If you are attempting to form an organocalcium reagent, the calcium metal surface may not be sufficiently activated. | 2a. Consider using a more reactive form of calcium or an activation method if your protocol involves the elemental metal in conjunction with the iodide salt. | |
| Low conversion of starting material. | 1. Suboptimal Temperature: The reaction may require higher or lower temperatures to proceed efficiently. | 1a. Perform small-scale experiments at different temperatures to find the optimal condition. |
| 2. Inappropriate Solvent: The solubility of calcium diiodide tetrahydrate or other reagents may be poor in the chosen solvent. | 2a. For Finkelstein-type reactions, consider using a polar aprotic solvent like acetone, which can help drive the reaction by precipitating the resulting calcium chloride or bromide. 2b. Consult literature for suitable solvents for similar reaction types. | |
| 3. Insufficient Reaction Time: The reaction may not have been allowed to run to completion. | 3a. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. | |
| Formation of multiple byproducts. | 1. Side Reactions due to Moisture: The water from the tetrahydrate or from atmospheric contamination can lead to hydrolysis of starting materials or products. | 1a. If possible, use anhydrous calcium diiodide. 1b. Thoroughly dry all glassware and solvents before use. 1c. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Decomposition of Reagents or Products: The reaction conditions (e.g., high temperature) may be causing decomposition. | 2a. Attempt the reaction at a lower temperature. 2b. Ensure that the product is stable under the reaction and workup conditions. | |
| Difficulty in product isolation. | 1. Emulsion during Workup: The presence of calcium salts can sometimes lead to the formation of emulsions during aqueous workup. | 1a. Add a saturated solution of a neutral salt, such as sodium chloride, to help break the emulsion. 1b. Filter the reaction mixture before workup to remove any insoluble calcium salts. |
Quantitative Data Summary (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Effect on Yield |
| Solvent | Toluene | Acetonitrile | Acetone | A polar aprotic solvent that can precipitate the byproduct (CaBr₂) is expected to give the highest yield. |
| Temperature | 25°C | 50°C | 80°C | Increasing temperature generally increases the reaction rate, but may also lead to byproduct formation. An optimal temperature needs to be determined experimentally. |
| CaI₂·4H₂O Stoichiometry | 0.5 equivalents | 1.0 equivalent | 1.5 equivalents | Using a stoichiometric excess of the iodide source can help drive the equilibrium towards the product. |
| Reaction Time | 2 hours | 8 hours | 24 hours | Longer reaction times may be necessary for complete conversion, but can also lead to product degradation. |
Detailed Experimental Protocols
General Protocol for a Finkelstein-type Halogen Exchange Reaction
This protocol provides a general methodology for the substitution of a bromine or chlorine atom with iodine using calcium diiodide tetrahydrate.
1. Reagent and Glassware Preparation:
- Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.
- Assemble the glassware (e.g., a round-bottom flask with a magnetic stir bar and a reflux condenser) under an inert atmosphere (nitrogen or argon).
- Use anhydrous solvents if possible. If not, ensure solvents are appropriately dried using standard laboratory procedures.
2. Reaction Setup:
- To the reaction flask, add calcium diiodide tetrahydrate (1.0 to 1.5 molar equivalents relative to the alkyl halide).
- Add the appropriate anhydrous solvent (e.g., acetone).
- Begin stirring the suspension.
- Add the alkyl bromide or chloride (1.0 molar equivalent) to the flask via a syringe.
3. Reaction Execution:
- Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain it for the intended duration.
- Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or GC-MS. The formation of a precipitate (calcium bromide or chloride) is an indication that the reaction is proceeding.
4. Workup and Purification:
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture to remove the precipitated calcium salts.
- Wash the precipitate with a small amount of the reaction solvent.
- Combine the filtrate and the washings, and remove the solvent under reduced pressure.
- The crude product can then be purified by standard techniques such as column chromatography or distillation.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
References
Validation & Comparative
A Comparative Guide to Anhydrous Calcium Iodide and Calcium Diiodide Tetrahydrate for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of anhydrous calcium iodide (CaI₂) and calcium diiodide tetrahydrate (CaI₂·4H₂O), offering objective data and experimental insights to inform material selection in research and pharmaceutical applications.
Executive Summary
Anhydrous calcium iodide and its tetrahydrate form are both crucial sources of the iodide ion, yet their distinct physical properties, primarily due to the presence of water of hydration, dictate their specific applications. Anhydrous CaI₂ is a high-melting point, dense solid ideal for non-aqueous reactions and applications requiring high chemical purity and stability at elevated temperatures. In contrast, calcium diiodide tetrahydrate, while easier to handle under standard conditions, is sensitive to heat and atmospheric moisture, which can impact the precision of its use in certain experimental setups. The choice between these two forms is contingent on the specific requirements of the application, including solvent systems, temperature stability, and the need for precise iodide concentration.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative differences between anhydrous calcium iodide and calcium diiodide tetrahydrate.
| Property | Anhydrous Calcium Iodide | Calcium Diiodide Tetrahydrate |
| Chemical Formula | CaI₂ | CaI₂·4H₂O |
| Molar Mass | 293.89 g/mol [1][2] | 365.95 g/mol [1] |
| Appearance | White to pale-yellow crystalline solid/powder[3][4][5] | Colorless or light yellow hexagonal crystals or powder[6] |
| Melting Point | 779 °C[1][3][4] | Dehydrates at 42 °C[3] |
| Boiling Point | 1100 °C[1][3][4] | Decomposes upon heating |
| Density | 3.956 g/cm³[1][3] | Not readily available |
| Solubility in water | 66 g/100 mL at 20 °C[1][3] | Highly soluble |
| Purity | ≥ 99.5% (Trace metal basis)[4] | Minimum assay of 99.0%[6] |
| CAS Number | 10102-68-8[1][4] | 13640-62-5[1] |
Experimental Protocols
Determination of Water Content in Calcium Diiodide Tetrahydrate (Gravimetric Method)
Objective: To determine the percentage of water of hydration in calcium diiodide tetrahydrate by heating.
Methodology:
-
A clean, dry crucible and lid are weighed accurately.
-
Approximately 2-3 g of calcium diiodide tetrahydrate is added to the crucible, and the crucible, lid, and sample are weighed together.
-
The crucible is heated gently at first, then more strongly, to drive off the water of hydration. The tetrahydrate form begins to dehydrate at 42°C, with complete water loss by 150°C.[3]
-
The crucible is cooled in a desiccator and then weighed.
-
The heating, cooling, and weighing steps are repeated until a constant mass is achieved, indicating that all water has been removed.
-
The mass of water lost is calculated by subtracting the final mass of the anhydrous calcium iodide from the initial mass of the hydrated salt.
-
The percentage of water of hydration is then calculated using the following formula:
(Mass of water lost / Initial mass of hydrated salt) x 100%
Purity Assay of Anhydrous Calcium Iodide (Titrimetric Method)
Objective: To determine the purity of an anhydrous calcium iodide sample by titrating the iodide content.
Methodology:
-
A known mass of the anhydrous calcium iodide sample is accurately weighed and dissolved in a specific volume of deionized water.
-
An excess of a standard solution of silver nitrate (AgNO₃) is added to the calcium iodide solution. This will precipitate the iodide ions as silver iodide (AgI).
-
The reaction is: CaI₂(aq) + 2AgNO₃(aq) → 2AgI(s) + Ca(NO₃)₂(aq).
-
The excess, unreacted silver nitrate is then back-titrated with a standardized solution of potassium thiocyanate (KSCN) using a ferric ammonium sulfate indicator.
-
The endpoint is indicated by the formation of a reddish-brown complex of iron(III) thiocyanate.
-
By knowing the initial amount of silver nitrate added and the amount that reacted with the potassium thiocyanate, the amount of silver nitrate that reacted with the calcium iodide can be determined.
-
From this, the mass of calcium iodide in the original sample can be calculated, and thus its purity can be determined.
Karl Fischer Titration for Precise Water Content Determination
For a more accurate determination of water content, especially for low moisture levels in the anhydrous form, the Karl Fischer titration method is recommended. This method is based on a quantitative reaction of water with an iodine-sulfur dioxide-base solution. The endpoint can be detected potentiometrically. This method is highly specific for water and can provide results with high precision.
Mandatory Visualizations
Synthesis of Calcium Iodide
The following diagram illustrates a common laboratory synthesis method for calcium iodide, reacting calcium carbonate with hydroiodic acid.
Caption: Synthesis of Calcium Iodide Tetrahydrate.
Dehydration of Calcium Diiodide Tetrahydrate
This diagram shows the process of converting calcium diiodide tetrahydrate to its anhydrous form through heating.
Caption: Dehydration of Calcium Iodide Tetrahydrate.
Applications in Research and Drug Development
Both forms of calcium iodide serve as excellent sources of iodide ions for various applications:
-
Pharmaceuticals: Calcium iodide is used in the formulation of iodine supplements to address iodine deficiency.[4][7] It can also be a component in expectorants and cough medicines.[5] The choice between the anhydrous and hydrated form depends on the formulation process (e.g., aqueous vs. non-aqueous).
-
Organic Synthesis: Anhydrous calcium iodide is often preferred as a catalyst or reagent in organic reactions where the presence of water could interfere with the reaction mechanism or lead to unwanted side products.[4]
-
Medical Imaging: While less common than other iodinated compounds, calcium iodide has been explored as a contrast agent for X-ray imaging due to the high electron density of iodine.[4][7]
-
Animal Nutrition: It is used as a source of iodine in animal feed to ensure proper thyroid function.[1][8]
Stability and Handling Considerations
-
Anhydrous Calcium Iodide: This form is highly hygroscopic and will readily absorb moisture from the atmosphere.[9] Therefore, it must be stored in tightly sealed containers in a dry environment. Upon exposure to air and light, it can slowly decompose, releasing free iodine, which gives it a yellowish color.[9]
-
Calcium Diiodide Tetrahydrate: The hydrated form is more stable in a typical laboratory environment but is sensitive to heat, as it begins to lose its water of hydration at a relatively low temperature.[3] It is also deliquescent, meaning it can absorb enough moisture from the air to dissolve.[1]
Conclusion
The selection of anhydrous calcium iodide versus calcium diiodide tetrahydrate is a critical decision in experimental design and product formulation. The anhydrous form offers higher purity in terms of iodide content per unit mass and is essential for water-sensitive applications. The tetrahydrate, while potentially easier to handle in less stringent conditions, introduces water molecules that must be accounted for in quantitative work and can be a limiting factor in certain chemical reactions. A thorough understanding of the properties and experimental behaviors of each form, as outlined in this guide, is paramount for achieving reliable and reproducible results in research and development.
References
- 1. inorganic chemistry - Obtaining calcium iodide from calcium and iodine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. giwmscdnone.gov.np [giwmscdnone.gov.np]
- 3. Calcium iodide - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. graphviz.org [graphviz.org]
- 7. Calcium_iodide [bionity.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. scribd.com [scribd.com]
A Comparative Guide to Calcium Diiodide Tetrahydrate and Other Iodide Sources in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the choice of an iodide source can be a critical determinant of reaction efficiency, selectivity, and overall success. While sodium and potassium iodide have traditionally dominated as the go-to reagents for iodination and as catalysts in various transformations, there is a growing interest in exploring the utility of alternative iodide salts. This guide provides an objective comparison of calcium diiodide tetrahydrate (CaI₂·4H₂O) with other commonly used iodide sources, supported by available data and experimental context.
Executive Summary
Calcium diiodide, particularly as its tetrahydrate, presents a unique combination of properties that may offer advantages in specific synthetic applications. Its Lewis acidic calcium center, in conjunction with the nucleophilic iodide ions, can influence reaction pathways in ways not observed with simple alkali metal iodides. However, the available literature lacks direct, side-by-side comparative studies with quantitative performance data against more common iodide sources like sodium iodide (NaI), potassium iodide (KI), and tetrabutylammonium iodide (TBAI). This guide collates existing information to draw reasoned comparisons and highlight potential areas for further investigation.
Comparison of Physicochemical Properties
A fundamental understanding of the physical and chemical properties of different iodide sources is crucial for selecting the appropriate reagent for a given reaction.
| Property | Calcium Diiodide (CaI₂) | Sodium Iodide (NaI) | Potassium Iodide (KI) | Tetrabutylammonium Iodide (TBAI) |
| Molar Mass (anhydrous) | 293.89 g/mol [1] | 149.89 g/mol | 166.00 g/mol | 369.37 g/mol |
| Molar Mass (hydrated) | 365.95 g/mol (tetrahydrate)[1] | Dihydrate exists | - | - |
| Appearance | White to yellowish crystalline solid[1] | White crystalline solid | White crystalline solid | White to off-white powder |
| Solubility in Water | High (66 g/100 mL at 20 °C)[1] | High (184 g/100 mL at 25 °C) | High (144 g/100 mL at 20 °C) | Soluble |
| Solubility in Acetone | Soluble[1] | Soluble | Sparingly soluble | Soluble |
| Solubility in Ethanol | Soluble[1] | Soluble | Soluble | Soluble |
| Lewis Acidity of Cation | Weak Lewis acid (Ca²⁺)[2] | Negligible (Na⁺) | Negligible (K⁺) | None (TBA⁺) |
| Hygroscopicity | Deliquescent[1] | Deliquescent | Less hygroscopic than NaI | Non-hygroscopic |
Performance in Synthesis: A Comparative Overview
Direct quantitative comparisons of reaction yields and times are scarce. However, based on the chemical properties and known applications, we can infer the potential performance of calcium diiodide tetrahydrate in various reaction types.
The Finkelstein Reaction
The Finkelstein reaction, a classic Sₙ2 reaction for the synthesis of alkyl iodides, traditionally employs NaI or KI in acetone. The insolubility of the resulting NaCl or KBr in acetone drives the reaction forward.
-
Sodium Iodide (NaI) and Potassium Iodide (KI): These are the standard choices. NaI is generally preferred in acetone due to its higher solubility compared to KI.
-
Tetrabutylammonium Iodide (TBAI): TBAI is also soluble in various organic solvents and is an excellent source of nucleophilic iodide. Its bulky cation can enhance the nucleophilicity of the iodide anion.
Catalysis
Iodide ions are known to act as catalysts or co-catalysts in a variety of organic transformations, including cross-coupling reactions.
-
Calcium Diiodide (CaI₂): The Ca²⁺ ion can act as a Lewis acid, potentially activating substrates towards nucleophilic attack. This dual functionality of a Lewis acidic cation and a nucleophilic anion could be advantageous in certain catalytic cycles. For instance, calcium salts with weakly coordinating anions have been shown to be effective Lewis acid catalysts for various transformations.[3]
-
Sodium Iodide (NaI) and Potassium Iodide (KI): These salts primarily provide the iodide ion, which can participate in catalytic cycles, for example, by facilitating oxidative addition in cross-coupling reactions.
-
Tetrabutylammonium Iodide (TBAI): TBAI is widely used as a phase-transfer catalyst and as an iodide source in various catalytic reactions, including those that are metal-catalyzed.
Experimental Protocols
Detailed experimental protocols directly comparing these iodide sources are not available in the literature. Below is a general protocol for an iodination reaction where calcium diiodide could potentially be used, followed by a discussion of how other iodide sources would be employed.
General Protocol for the Iodination of an Activated Aromatic Compound
Objective: To introduce an iodine atom onto an activated aromatic ring.
Materials:
-
Activated aromatic compound (e.g., phenol, aniline)
-
Iodide source (e.g., Calcium Diiodide Tetrahydrate)
-
Oxidizing agent (e.g., hydrogen peroxide, sodium hypochlorite)
-
Solvent (e.g., ethanol, acetic acid)
-
Sodium thiosulfate solution (for quenching)
-
Standard laboratory glassware and work-up materials
Procedure:
-
Dissolve the activated aromatic compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the iodide source (1-1.2 equivalents of iodide). For CaI₂·4H₂O, this would be 0.5-0.6 molar equivalents.
-
Slowly add the oxidizing agent (1-1.2 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Comparison of Iodide Sources in this Protocol:
-
Calcium Diiodide Tetrahydrate: The Lewis acidity of Ca²⁺ could potentially activate the aromatic ring or the oxidizing agent, possibly leading to different regioselectivity or reaction rates compared to alkali metal iodides.
-
Sodium Iodide/Potassium Iodide: These would be the standard, well-established reagents for this transformation.
-
Tetrabutylammonium Iodide: Its solubility in organic solvents might be advantageous if a non-polar solvent is preferred.
Signaling Pathways and Drug Development
Iodide plays a crucial role in thyroid hormone synthesis, and its transport into thyroid cells is mediated by the sodium-iodide symporter (NIS). The dysregulation of iodide uptake is a hallmark of certain thyroid cancers.[4] Research in this area often focuses on modulating signaling pathways to enhance iodide uptake for radioiodine therapy.
The primary signaling pathways implicated in regulating NIS expression and iodide uptake are the MAPK and PI3K-Akt pathways.[5] Overactivation of these pathways is often associated with decreased NIS expression and reduced iodide uptake.[4] Therefore, inhibitors of these pathways are being investigated to restore iodide avidity in thyroid cancer cells.
While the role of the iodide ion is central, the direct involvement of the counter-ion (e.g., Ca²⁺) in these specific signaling pathways is not well-documented. However, calcium ions are ubiquitous second messengers involved in a vast array of cellular signaling processes. It is conceivable that the choice of iodide salt could have secondary effects on cellular signaling, but this remains a speculative area requiring further research.
Visualizations
Logical Relationship of Iodide Sources in Synthesis
Caption: Overview of common iodide sources and their applications.
Experimental Workflow for Comparative Analysis
Caption: General workflow for comparing iodide source performance.
Simplified Iodide-Related Signaling Pathway in Thyroid Cells
Caption: Key signaling pathways affecting iodide uptake in thyroid cells.
Conclusion
Calcium diiodide tetrahydrate remains an under-explored iodide source in mainstream organic synthesis. While its fundamental properties suggest potential advantages, particularly due to the Lewis acidity of the calcium ion, a clear lack of direct comparative data with established reagents like NaI, KI, and TBAI makes it difficult to definitively position it for specific applications. For researchers and drug development professionals, calcium diiodide tetrahydrate represents an opportunity for innovation. Investigating its performance in reactions where Lewis acid catalysis can play a synergistic role with iodination could unveil novel and efficient synthetic methodologies. Future work should focus on generating robust, quantitative data to allow for a direct and meaningful comparison with the more traditional iodide sources.
References
A Comparative Guide to the Hydrates of Calcium Iodide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of various hydrated forms of calcium iodide (CaI₂), an inorganic compound with significant applications in pharmaceutical formulations, as a nutritional supplement, and in chemical synthesis. Understanding the distinct physicochemical properties of its different hydrates is crucial for researchers, scientists, and drug development professionals to ensure optimal performance, stability, and bioavailability in their applications.
Calcium iodide is known for its hygroscopic nature, readily absorbing moisture from the atmosphere to form a variety of hydrates.[1][2] These include the dihydrate, tetrahydrate, hexahydrate, and other less common forms such as the 6.5-hydrate, heptahydrate, and octahydrate.[1] The degree of hydration significantly influences the compound's stability, solubility, and handling characteristics.
Comparative Data of Calcium Iodide Hydrates
The following table summarizes the key quantitative data for various hydrates of calcium iodide, compiled from available literature.
| Property | Anhydrous (CaI₂) | Dihydrate (CaI₂·2H₂O) | Tetrahydrate (CaI₂·4H₂O) | Hexahydrate (CaI₂·6H₂O) |
| Molar Mass ( g/mol ) | 293.89 | 330.02 | 365.95 | 401.98 |
| Appearance | White crystalline powder | White crystalline solid | White to off-white to tan crystals or chunks | Colorless to yellow-white, deliquescent crystals or powder |
| Melting Point (°C) | 779 | Decomposes | 783 | 42 (decomposes) |
| Boiling Point (°C) | 1100 | Decomposes | 1100 | Decomposes |
| Density (g/cm³) | 3.956 | Not Available | Not Available | 2.55 |
| Solubility in Water | Highly soluble (66 g/100 mL at 20°C) | Soluble | Soluble | Very soluble |
| Solubility in Other Solvents | Soluble in acetone and alcohols | Soluble in ethanol and acetone | Soluble | Slightly soluble in ethanol and acetone |
Experimental Protocols
The characterization of calcium iodide hydrates involves several key experimental techniques to determine their physical and chemical properties.
Determination of Water of Hydration by Thermogravimetric Analysis (TGA)
Objective: To quantify the number of water molecules in the hydrate and to study its thermal stability.
Methodology:
-
A small, accurately weighed sample (5-15 mg) of the calcium iodide hydrate is placed in a TGA crucible.
-
The crucible is heated in a controlled atmosphere (e.g., dry nitrogen or air) at a constant rate (e.g., 10 °C/min).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The loss of water molecules is observed as distinct steps in the TGA curve. The percentage of water loss is calculated from the weight difference before and after the dehydration step.
-
The number of water molecules can be determined from the stoichiometric relationship between the mass of water lost and the mass of the remaining anhydrous salt.
Characterization of Crystal Structure by Powder X-ray Diffraction (PXRD)
Objective: To identify the specific hydrate form and to determine its crystal structure.
Methodology:
-
A finely ground powder of the calcium iodide hydrate is packed into a sample holder.
-
The sample is exposed to a monochromatic X-ray beam.
-
The diffracted X-rays are detected at various angles (2θ).
-
The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to the crystal structure of the specific hydrate.
-
The obtained pattern is compared with reference patterns from crystallographic databases to confirm the identity of the hydrate.
Investigation of Hydration/Dehydration Processes by Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpies of dehydration and other phase transitions.
Methodology:
-
A small, weighed sample of the hydrate is sealed in an aluminum pan.
-
The sample and a reference pan (usually empty) are heated or cooled at a controlled rate.
-
The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
Endothermic peaks on the DSC curve correspond to processes like dehydration and melting, while exothermic peaks indicate crystallization or decomposition.
-
The area under a peak is proportional to the enthalpy change of the transition.
Signaling Pathways and Logical Relationships
Calcium Signaling Pathway
Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a multitude of cellular processes. Calcium iodide serves as a source of these critical signaling ions upon dissolution. The diagram below illustrates a generalized calcium signaling pathway initiated by the release of intracellular calcium stores.
Caption: Generalized Calcium Signaling Pathway.
Experimental Workflow for Hydrate Characterization
The logical flow for characterizing an unknown sample of calcium iodide hydrate is depicted in the following diagram.
Caption: Experimental Workflow for Hydrate Characterization.
References
literature review and comparison of reported calcium diiodide tetrahydrate properties
A Comprehensive Review and Comparison of Calcium Diiodide Properties
An in-depth guide to the physicochemical properties of calcium diiodide, with a focus on its tetrahydrate form. This document serves as a resource for researchers, scientists, and professionals in drug development by comparing the reported properties of anhydrous calcium diiodide and its hydrated counterpart, providing detailed experimental methodologies, and illustrating key processes.
Calcium diiodide (CaI₂) is an ionic compound with significant applications in photography, as a source of iodine in animal feed, and in chemical synthesis.[1] It is commonly available in its anhydrous (CaI₂) and hydrated forms, with calcium diiodide tetrahydrate (CaI₂·4H₂O) being a notable variant. This compound is a colorless, deliquescent solid that is highly soluble in water.[1] Due to its hygroscopic nature, it readily absorbs moisture from the air and is also sensitive to light and carbon dioxide, which can cause the liberation of iodine, giving impure samples a yellowish tint.[1][2]
Data Presentation: Physicochemical Properties
Reported quantitative data for calcium diiodide is predominantly for its anhydrous form. Data specifically for the tetrahydrate is limited, particularly concerning its thermal behavior before dehydration. The following tables summarize the available data for both forms.
Table 1: Reported Properties of Anhydrous Calcium Diiodide (CaI₂)
| Property | Value | Source(s) |
| Molecular Formula | CaI₂ | [1] |
| Molar Mass | 293.89 g/mol | [3][4] |
| Appearance | White to pale-yellow solid | [3] |
| Melting Point | 779 °C | [1] |
| Boiling Point | 1100 °C | [1] |
| Density | 3.956 g/cm³ | [1] |
| Crystal System | Trigonal (Rhombohedral) | [1][5] |
| Space Group | P-3m1 | [1][5] |
Table 2: Reported Properties of Calcium Diiodide Tetrahydrate (CaI₂·4H₂O)
| Property | Value | Source(s) |
| Molecular Formula | CaI₂·4H₂O (CaH₈I₂O₄) | [2][6] |
| Molar Mass | 365.95 g/mol | [1][6] |
| Appearance | White to off-white to tan crystals/powder | [6] |
| CAS Number | 13640-62-5 | [1] |
| Stability | Hygroscopic, light sensitive, absorbs CO₂ | [2] |
Note: The melting point of the tetrahydrate corresponds to the dehydration to the anhydrous form followed by the melting of the anhydrous salt.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and reproduction of physicochemical data. Below are protocols for the synthesis and characterization of calcium diiodide and its hydrates.
Synthesis of Calcium Iodide Hydrates
The formation of calcium iodide hydrates is typically achieved through the reaction of a calcium salt with hydroiodic acid.
Objective: To synthesize calcium iodide hydrate from calcium carbonate and hydroiodic acid.
Materials:
-
Calcium Carbonate (CaCO₃)
-
Hydroiodic Acid (HI)
-
Deionized Water
-
Calcium Hydroxide (Ca(OH)₂) (for pH adjustment)
-
Glass reaction vessel, filtration apparatus, crystallizing dish
Procedure:
-
Reaction: Calcium carbonate is gradually added to a solution of hydroiodic acid in a well-ventilated fume hood. The reaction proceeds according to the equation: CaCO₃ + 2HI → CaI₂ + H₂O + CO₂[1]
-
Neutralization & Filtration: The resulting solution is tested for acidity. If acidic, a small amount of calcium hydroxide is added to neutralize any excess acid. The solution is then filtered to remove any unreacted solids or impurities.
-
Crystallization: The clear filtrate is transferred to a crystallizing dish. The solution is concentrated by gentle heating to promote saturation.
-
Hydrate Formation: The saturated solution is then cooled to a specific temperature range to induce the crystallization of the desired hydrate (e.g., tetrahydrate). The precise temperature control is critical for obtaining a specific hydrate form, as various hydrates of calcium iodide (such as 6.5-hydrate, 7-hydrate, and 8-hydrate) can form.[7]
-
Isolation: The formed crystals are isolated from the mother liquor by filtration.
Characterization Methods
1. Crystal Structure Determination by X-ray Diffraction (XRD)
Objective: To determine the crystal system, space group, and lattice parameters of the calcium iodide hydrate.
Methodology:
-
A suitable single crystal of the synthesized calcium iodide hydrate is selected and mounted on a goniometer head.
-
The crystal is placed in an X-ray diffractometer. For hydrated and potentially unstable crystals, data collection is often performed at low temperatures (e.g., 100 K) using a cryo-system to minimize thermal motion and prevent water loss.
-
The diffractometer subjects the crystal to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined using specialized software (e.g., SHELX). This analysis reveals the precise arrangement of Ca²⁺ ions, I⁻ ions, and water molecules in the crystal lattice.[7]
2. Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To study the thermal stability and dehydration process of calcium diiodide tetrahydrate.
Methodology:
-
A small, precisely weighed sample of calcium diiodide tetrahydrate is placed in a crucible (e.g., alumina or platinum).
-
The crucible is placed in a TGA-DSC instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
TGA: The instrument continuously measures the mass of the sample as a function of temperature. A loss in mass corresponds to the release of water molecules (dehydration). The TGA curve allows for the quantification of water molecules lost at each step.
-
DSC: The instrument simultaneously measures the heat flow into or out of the sample relative to a reference. Endothermic peaks on the DSC curve typically correspond to dehydration and melting events, while exothermic peaks can indicate crystallization or decomposition.
-
The combined data provides a detailed profile of the thermal decomposition pathway, including the temperatures at which dehydration occurs and the associated energy changes.
Mandatory Visualizations
The following diagrams illustrate the synthesis workflow and the logical pathway for the thermal decomposition of calcium diiodide tetrahydrate.
Caption: Workflow for the synthesis of calcium diiodide hydrates.
Caption: Logical pathway for the thermal decomposition of CaI₂·4H₂O.
References
- 1. Calcium iodide - Wikipedia [en.wikipedia.org]
- 2. CALCIUM IODIDE TETRAHYDRATE | CAS#:13640-62-5 | Chemsrc [chemsrc.com]
- 3. heegermaterials.com [heegermaterials.com]
- 4. CALCIUM IODIDE | 10102-68-8 [chemicalbook.com]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. americanelements.com [americanelements.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Calcium Diiodide Tetrahydrate Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of calcium diiodide tetrahydrate is critical for ensuring product quality, stability, and efficacy. This guide provides a comprehensive cross-validation of various analytical methods for the analysis of both calcium and iodide ions, offering a comparative assessment of their performance based on experimental data.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the specific requirements for accuracy, precision, sensitivity, and the nature of the sample matrix. The following table summarizes the performance of common analytical techniques for the determination of calcium and iodide.
| Analytical Method | Analyte | Principle | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) |
| Titration | Calcium | Complexometric titration with EDTA.[1] | > 0.99[2] | 98-102%[3] | < 1%[3] | mg/L range |
| Iodide | Redox titration, often with potassium iodate or thiosulfate.[3] | > 0.99[2] | 99.17-101.83%[4] | 2.73-4.82%[4] | mg/L range | |
| Ion Chromatography (IC) | Calcium | Separation based on ion-exchange followed by conductivity detection.[5] | > 0.99[6] | 82-117%[6] | 0.5-6.6%[6] | µg/L (ppb) range[7] |
| Iodide | Separation on a high-capacity column with UV or conductivity detection.[5][8] | > 0.99 | 95-105% (typical) | < 5% | µg/L (ppb) range[7] | |
| UV-Visible Spectrophotometry | Iodide | Formation of a colored complex, such as the blue starch-iodine complex[9][10] or measurement of triiodide ion absorbance.[11][12] | > 0.98[9] | 96-98.3%[13] | < 2%[10] | mg/L range[9] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Calcium | Ionization in plasma followed by mass-to-charge ratio separation.[14] | > 0.999 | 95-105% (typical) | < 5% | ng/L (ppt) range |
| Iodide | High-sensitivity elemental analysis.[15][16] | > 0.999 | 90-110% (typical) | < 5% | ng/g to pg/g range[17] | |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Calcium | Excitation of atoms in plasma and measurement of emitted light.[18] | > 0.999 | >98%[18] | < 5%[18] | µg/L (ppb) range |
| Iodide | Less common than ICP-MS for iodine, but feasible.[13] | > 0.99 | 98-102%[13] | < 5% | µg/L (ppb) range | |
| Capillary Electrophoresis (CE) | Iodide | Separation based on electrophoretic mobility in a capillary.[19][20] | > 0.9999[19] | High[20] | High[20] | 2.6 mg/L[19] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are representative protocols for some of the key analytical methods.
Titrimetric Analysis of Calcium and Iodide
Calcium (Complexometric Titration):
-
Sample Preparation: Accurately weigh a sample of calcium diiodide tetrahydrate and dissolve it in deionized water to a known volume.
-
Titration: Take a known aliquot of the sample solution and add a suitable buffer to maintain an alkaline pH (e.g., pH 10). Add an indicator such as calcein or hydroxynaphthol blue.[1] Titrate with a standardized solution of ethylenediaminetetraacetate (EDTA) until the endpoint, indicated by a color change (e.g., green to purple for calcein), is observed.[1]
-
Calculation: The concentration of calcium is calculated based on the volume of EDTA solution consumed.
Iodide (Redox Titration):
-
Sample Preparation: Prepare an aqueous solution of the calcium diiodide tetrahydrate sample.
-
Titration: Acidify the solution and titrate with a standardized solution of potassium iodate (KIO₃). The iodate oxidizes the iodide to iodine. The endpoint can be detected potentiometrically or with a starch indicator, which turns blue in the presence of excess iodine.
-
Calculation: The amount of iodide is determined from the stoichiometry of the reaction with the titrant.
Ion Chromatography (IC) Analysis of Calcium and Iodide
-
Instrumentation: An ion chromatograph equipped with a cation-exchange column for calcium analysis and an anion-exchange column for iodide analysis, along with a conductivity detector (for both) or a UV detector (for iodide).[7][8]
-
Sample Preparation: Dissolve the calcium diiodide tetrahydrate sample in deionized water and filter through a 0.45 µm filter. Dilute as necessary to fall within the linear range of the instrument.
-
Chromatographic Conditions:
-
Analysis: Inject the prepared sample into the IC system. Identify and quantify the calcium and iodide peaks by comparing their retention times and peak areas to those of known standards.
UV-Visible Spectrophotometric Analysis of Iodide
-
Principle: This method is based on the formation of a colored species. A common approach involves the oxidation of iodide to iodine, which then reacts with starch to form a deep blue complex.[9][10]
-
Sample Preparation: Dissolve the sample in deionized water.
-
Reaction: Add an oxidizing agent (e.g., iodate solution) to the sample in an acidic medium to convert iodide to iodine.[9] Then, add a starch solution to form the colored complex.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is typically around 615 nm for the starch-iodine complex.[9][10]
-
Quantification: Determine the iodide concentration using a calibration curve prepared from standard iodide solutions.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Analysis of Calcium and Iodide
-
Instrumentation: An ICP-MS instrument capable of high-sensitivity elemental analysis.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent, typically dilute nitric acid, to stabilize the ions and prevent precipitation. The solution is then diluted to a concentration within the instrument's working range.
-
Analysis: Introduce the sample solution into the ICP-MS. The high-temperature plasma atomizes and ionizes the sample. The ions are then separated by their mass-to-charge ratio and detected.
-
Quantification: The concentrations of calcium and iodide are determined by comparing the signal intensities to those of certified reference materials or a calibration curve prepared from standards.
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of the analytical methods described above. This process ensures the reliability and comparability of the results obtained from different techniques.
References
- 1. kelid1.ir [kelid1.ir]
- 2. Validation of titration methods | Metrohm [metrohm.com]
- 3. usp.org [usp.org]
- 4. [A determination of iodides in salts: a validation of methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion Chromatography (IC) — FAI 2022 [fai.us]
- 6. New Analytical Approach for the Determination of Calcium Phosphate Dibasic and Tribasic in Processed Food by Comparison of Ion Chromatography with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion Chromatography | IC | Analysis of Ions | EAG Laboratories [eag.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. hep.ucsb.edu [hep.ucsb.edu]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sensitive and rapid determination of the iodine/calcium ratio in carbonate rock samples by ICP-MS based on solution cathode glow discharge sampling - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. rjpbcs.com [rjpbcs.com]
- 21. shodex.com [shodex.com]
A Comparative Purity Analysis: Commercial vs. Lab-Synthesized Calcium Diiodide Tetrahydrate
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a detailed comparison of the purity of commercially available calcium diiodide tetrahydrate versus a lab-synthesized equivalent. We present experimental data and protocols to offer a comprehensive assessment for informed decision-making in critical applications.
Calcium diiodide (CaI₂), particularly in its tetrahydrate form (CaI₂·4H₂O), is utilized in various scientific endeavors, including as a component in nutritional supplements and in the formulation of certain pharmaceuticals. The presence of impurities can significantly impact experimental outcomes, catalytic activity, and the safety profile of end products. This guide outlines the expected purity profiles of both commercial and lab-synthesized calcium diiodide tetrahydrate and provides the methodologies for their assessment.
Purity Profile Comparison
The primary difference in the purity of commercial versus lab-synthesized calcium diiodide tetrahydrate often lies in the profile of trace impurities. Commercial products, available in various grades (e.g., ACS, Reagent, 99.999% trace metals basis), undergo rigorous quality control, resulting in a well-defined, albeit sometimes broader, range of specified impurities.[1] Lab-synthesized products, on the other hand, are highly dependent on the purity of the starting materials and the rigor of the purification steps employed.
| Parameter | Commercial Grade (Typical) | Lab-Synthesized (Expected) | Analytical Method |
| Assay (CaI₂·4H₂O) | ≥ 99.0% | ≥ 98.0% | Complexometric Titration (for Ca²⁺), Ion Chromatography (for I⁻) |
| Insoluble Matter | ≤ 0.005% | ≤ 0.02% | Gravimetric Analysis |
| Chloride (Cl⁻) | ≤ 0.005% | ≤ 0.01% | Ion Chromatography |
| Sulfate (SO₄²⁻) | ≤ 0.005% | ≤ 0.01% | Ion Chromatography |
| Heavy Metals (as Pb) | ≤ 5 ppm | ≤ 10 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Iron (Fe) | ≤ 5 ppm | ≤ 10 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Magnesium (Mg) | ≤ 0.001% | ≤ 0.005% | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Potassium (K) | ≤ 0.001% | ≤ 0.005% | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Sodium (Na) | ≤ 0.001% | ≤ 0.005% | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
Note: The expected values for lab-synthesized calcium diiodide tetrahydrate are based on the use of standard reagent-grade starting materials and purification through recrystallization.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and subsequent purity analysis of calcium diiodide tetrahydrate.
Caption: Workflow for synthesis and purity analysis.
Experimental Protocols
I. Laboratory Synthesis of Calcium Diiodide Tetrahydrate
This protocol outlines the synthesis of calcium diiodide tetrahydrate from calcium carbonate and hydroiodic acid.
Materials:
-
Calcium Carbonate (CaCO₃), high purity
-
Hydroiodic Acid (HI), 47-57% solution
-
Deionized water
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Magnetic stirrer and stir bar
-
pH indicator strips
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Crystallizing dish
-
Desiccator
Procedure:
-
Reaction: In a well-ventilated fume hood, slowly add a stoichiometric amount of high-purity calcium carbonate to a stirred solution of hydroiodic acid. The reaction is exothermic and will produce carbon dioxide gas. CaCO₃(s) + 2HI(aq) → CaI₂(aq) + H₂O(l) + CO₂(g)
-
Neutralization: Continue adding calcium carbonate until effervescence ceases and the solution is neutral to slightly basic (pH 7-8), ensuring all the hydroiodic acid has reacted.
-
Filtration: Filter the resulting solution to remove any unreacted calcium carbonate or other insoluble impurities.
-
Concentration and Crystallization: Gently heat the filtrate to concentrate the solution. Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of calcium diiodide tetrahydrate.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold deionized water to remove any soluble impurities.
-
Drying: Dry the crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to a constant weight.
II. Purity Assessment Methodologies
This method determines the percentage of calcium in the sample.
Principle: Calcium ions are titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) at a pH of approximately 12, using a suitable indicator.
Procedure:
-
Accurately weigh a sample of calcium diiodide tetrahydrate and dissolve it in deionized water.
-
Add a buffer solution (e.g., NaOH) to adjust the pH to ~12.
-
Add a suitable indicator (e.g., hydroxynaphthol blue).
-
Titrate with a standardized EDTA solution until the color changes from wine-red to a clear blue.
-
Calculate the calcium content based on the volume of EDTA solution used.
This technique separates and quantifies iodide and other anions like chloride and sulfate.
Principle: An aqueous solution of the sample is injected into an ion chromatograph. The anions are separated on a stationary phase column and detected by their conductivity.
Procedure:
-
Prepare a standard solution containing known concentrations of iodide, chloride, and sulfate.
-
Prepare a solution of the calcium diiodide tetrahydrate sample.
-
Inject the standard and sample solutions into the ion chromatograph.
-
Identify and quantify the anions in the sample by comparing the retention times and peak areas to those of the standards.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for the determination of a wide range of metallic impurities.
Principle: The sample solution is introduced into an argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
Procedure:
-
Prepare multi-element standard solutions of the metals of interest.
-
Accurately weigh and dissolve the calcium diiodide tetrahydrate sample in high-purity deionized water.
-
Introduce the standards and the sample solution into the ICP-MS instrument.
-
Quantify the concentration of each metallic impurity in the sample by comparing the signal intensities to the calibration curves generated from the standards.
Conclusion
The choice between commercial and lab-synthesized calcium diiodide tetrahydrate depends on the specific requirements of the application. Commercial grades offer convenience and a guaranteed purity profile, which is often essential for regulated applications. Lab synthesis, while more labor-intensive, provides an opportunity for customization and potentially higher purity with respect to specific, non-specified impurities, provided high-purity starting materials and meticulous purification techniques are employed. The analytical methods detailed in this guide provide a robust framework for the quality assessment of calcium diiodide tetrahydrate from any source.
References
Safety Operating Guide
Proper Disposal of Calcium Diiodide Tetrahydrate: A Step-by-Step Guide for Laboratory Professionals
The safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of calcium diiodide tetrahydrate, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling calcium diiodide tetrahydrate for disposal, it is essential to understand its potential hazards. While not classified as a hazardous waste under federal regulations, it is categorized as a skin and eye irritant.[1][2] Chronic exposure may lead to "iodism," with symptoms including salivation, rashes, and respiratory issues.[3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
-
Hand Protection: Wear protective gloves.[1]
-
Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: In case of inadequate ventilation or dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5]
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation.[1] |
| Aquatic Hazard | Not classified as hazardous to the aquatic environment.[2] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Alert personnel in the area and ensure adequate ventilation.[3]
-
Containment: Prevent the spillage from entering drains or water courses.[5][6]
-
Cleanup:
-
Decontamination: After the material is collected, wash the spill site thoroughly.
Disposal Procedure for Unused Calcium Diiodide Tetrahydrate
The primary directive for the disposal of calcium diiodide tetrahydrate is to adhere to all federal, state, and local regulations.[5][6] These regulations can vary significantly by region.
Step-by-Step Disposal Guide:
-
Regulatory Review (Crucial First Step):
-
Waste Characterization:
-
Determine if the calcium diiodide tetrahydrate is contaminated with other hazardous materials. If it is mixed with a hazardous substance, it must be treated as hazardous waste.[6]
-
-
Disposal Options for Uncontaminated Material:
-
Option A: Licensed Disposal Contractor (Recommended Best Practice):
-
Package the waste in a clearly labeled, sealed container.
-
Arrange for pickup by a licensed chemical waste disposal company.[7] This is the safest and most compliant method.
-
-
Option B: Landfill Disposal (If Permitted by Local Regulations):
-
Option C: Drain Disposal (Use with Extreme Caution and Only if Explicitly Permitted):
-
Some institutions may permit drain disposal for small quantities of non-hazardous, water-soluble salts.[7][9]
-
CRITICAL: This should only be done after confirming with your EHS department and local wastewater treatment authority that it is allowed.[5] Never dispose of solid chemicals down the drain. The material must be dissolved in a large amount of water.
-
-
-
Empty Container Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of calcium diiodide tetrahydrate.
References
- 1. p2infohouse.org [p2infohouse.org]
- 2. chemos.de [chemos.de]
- 3. forestry-suppliers.com [forestry-suppliers.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Personal protective equipment for handling Calcium;diiodide;tetrahydrate
Essential Safety and Handling Guide for Calcium Diiodide Tetrahydrate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Calcium Diiodide Tetrahydrate. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Summary
Calcium diiodide tetrahydrate is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation.[1][2][3] Inhalation may lead to respiratory tract irritation, and ingestion can cause irritation of the digestive tract.[1][4][5] The toxicological properties of this substance have not been fully investigated.[4] It is also hygroscopic, meaning it absorbs moisture from the air, and is sensitive to light.[4] Chronic exposure to iodides can lead to a condition known as iodism.[4]
Chemical and Physical Properties
A summary of the key quantitative data for Calcium diiodide tetrahydrate is provided below.
| Property | Value |
| Appearance | White to cream chunks |
| CAS Number | 13640-62-5 |
| Molecular Formula | CaI₂·4H₂O |
| Melting Point | 779 - 783 °C[6][7] |
| Boiling Point | 1100 °C[6] |
| Density | 4.79 g/cm³[5] |
| Vapor Pressure | ~0 Pa at 25 °C[5] |
| Occupational Exposure Limits | No OSHA Vacated PELs are listed for this chemical.[4] |
| LD50/LC50 | Not available[4] |
Operational and Safety Protocols
Personal Protective Equipment (PPE) Selection and Use
Proper selection and use of PPE are the most critical steps in preventing exposure. Facilities must be equipped with an eyewash station and a safety shower.[2][4]
-
Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] Tightly fitting safety goggles with side shields are recommended.[5]
-
Skin Protection : Appropriate chemical-resistant gloves must be worn to prevent skin contact.[1][2][4] Protective clothing, such as a lab coat, should be worn to prevent skin exposure.[2][4]
-
Respiratory Protection : If working in an area with inadequate ventilation, or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][2][4] Follow the OSHA respirator regulations found in 29 CFR 1910.134.[4]
Caption: PPE selection workflow for handling Calcium diiodide tetrahydrate.
Experimental Protocol: Donning and Doffing PPE
-
Donning (Putting On):
-
Clothing: Put on a lab coat, ensuring it is fully buttoned.
-
Respirator (if needed): Perform a seal check to ensure it fits properly.
-
Goggles: Put on safety goggles.
-
Gloves: Don chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare skin.
-
Goggles: Remove goggles from the back of the head forward.
-
Lab Coat: Remove the lab coat by unbuttoning it and rolling it down from the shoulders, keeping the contaminated side folded inward.
-
Respirator (if used): Remove the respirator from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][4]
-
Safe Handling and Storage Protocol
-
Handling:
-
Always handle the chemical in a well-ventilated area, such as a fume hood, to minimize dust generation and accumulation.[1][4]
-
Avoid all personal contact, including inhalation and contact with eyes, skin, and clothing.[3][4]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][4]
-
-
Storage:
Emergency and Disposal Plans
Spill Response Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.
-
Don PPE: Wear appropriate PPE, including respiratory protection, gloves, goggles, and a lab coat, before approaching the spill.[3][4]
-
Containment: Prevent the spill from spreading or entering drains.[3]
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste container according to institutional and local regulations.
Caption: Step-by-step workflow for responding to a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation persists.[2][4]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[4]
Disposal Plan
Chemical waste must be disposed of in accordance with local, regional, and national regulations.
-
Dispose of contents and containers at an approved industrial combustion plant or an authorized landfill.[1][3]
-
Consult your institution's environmental health and safety office or a licensed professional waste disposal service.
-
Do not let the chemical enter drains or the environment.[2][5]
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. store.sangon.com [store.sangon.com]
- 6. 13640-62-5 CAS MSDS (CALCIUM IODIDE TETRAHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
